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  • Product: 2-(4-Chlorophenyl)-2-methylpropylamine HCl
  • CAS: 1002557-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-methylpropylamine HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride (HCl). Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride (HCl). This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] This document consolidates available data on its chemical structure, physicochemical properties, synthesis, spectral analysis, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in their work with this important chemical entity.

Chemical Identity and Physical Properties

2-(4-Chlorophenyl)-2-methylpropylamine HCl is a hydrochloride salt of a primary amine. Its chemical structure features a chlorophenyl group and a gem-dimethyl group attached to the carbon atom adjacent to the aminopropyl chain.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-(4-chlorophenyl)-2-methylpropan-1-amine hydrochlorideN/A
CAS Number 1002557-04-1[2][3]
Molecular Formula C₁₀H₁₅Cl₂N[2][3]
Molecular Weight 220.1 g/mol [2][3]
Appearance White to off-white solid (predicted)General chemical knowledge
Melting Point Not explicitly reported. Related compounds have a wide range of melting points.N/A
Boiling Point Not explicitly reported.N/A
Solubility Soluble in water (as a hydrochloride salt).General chemical knowledge
pKa Not explicitly reported. Expected to be in the range of primary amine hydrochlorides.General chemical knowledge

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for 2-(4-Chlorophenyl)-2-methylpropylamine HCl is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous reactions found in the literature. A common approach to synthesizing similar structures involves a multi-step process.

A potential synthetic pathway could involve the following key transformations:

Synthesis_Pathway 4-Chlorotoluene 4-Chlorotoluene Side-chain functionalization Side-chain functionalization 4-Chlorotoluene->Side-chain functionalization Intermediate_A 2-(4-Chlorophenyl)-2-methylpropanenitrile Side-chain functionalization->Intermediate_A Nitrile Reduction Nitrile Reduction Intermediate_A->Nitrile Reduction Free_Base 2-(4-Chlorophenyl)-2- methylpropylamine Nitrile Reduction->Free_Base Salt_Formation Salt_Formation Free_Base->Salt_Formation Final_Product 2-(4-Chlorophenyl)-2- methylpropylamine HCl Salt_Formation->Final_Product

Figure 1: A conceptual synthetic pathway for 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques. This is not a validated protocol and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of 2-(4-Chlorophenyl)-2-methylpropanenitrile

  • Start with a suitable precursor derived from 4-chlorotoluene.

  • Introduce a cyano group to form the propanenitrile intermediate. This could potentially be achieved through reactions such as the alkylation of a benzylic carbanion with a suitable electrophile, followed by cyanation.

Step 2: Reduction of the Nitrile to the Primary Amine

  • The nitrile intermediate is then reduced to the corresponding primary amine, 2-(4-chlorophenyl)-2-methylpropylamine.

  • Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using a catalyst like Raney nickel.

Step 3: Formation of the Hydrochloride Salt

  • The free base of the amine is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for 2-(4-Chlorophenyl)-2-methylpropylamine HCl is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Aromatic protons on the chlorophenyl ring (multiplets).- Singlet for the two methyl groups.- Methylene protons adjacent to the amine group (singlet or AB quartet).- Broad singlet for the amine protons (-NH₃⁺).
¹³C NMR - Aromatic carbons with distinct signals for the carbon bearing the chlorine and the quaternary carbon.- Quaternary carbon attached to the gem-dimethyl groups.- Methyl carbons.- Methylene carbon.
IR Spectroscopy - N-H stretching vibrations of the ammonium salt (broad band, ~3000 cm⁻¹).- C-H stretching of aromatic and aliphatic groups.- Aromatic C=C stretching bands.- C-N stretching.- C-Cl stretching.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) may be weak or absent.- Fragmentation pattern likely to show loss of the amine group and cleavage of the propyl chain. Common fragments would include the chlorobenzyl cation and fragments arising from the propylamino moiety.
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity assessment of 2-(4-Chlorophenyl)-2-methylpropylamine HCl. A validated method would be crucial for quality control in a pharmaceutical setting.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2-(4-Chlorophenyl)-2- methylpropylamine HCl Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System with UV Detector Filtration->HPLC_System Inject Column Reversed-Phase C18 Column HPLC_System->Column Mobile_Phase Acetonitrile/Water with Buffer (e.g., phosphate) Column->Mobile_Phase Detection UV Detection (e.g., 220 nm) Mobile_Phase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify against Standard Integration->Quantification

Figure 2: A general workflow for the HPLC analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Pharmacological Considerations (Inferred)

While specific pharmacological data for 2-(4-Chlorophenyl)-2-methylpropylamine HCl is scarce, its structural similarity to other known central nervous system (CNS) active agents suggests potential interactions with various neurotransmitter systems. The chlorophenylpropylamine scaffold is present in a number of compounds with known biological activity.

Potential areas of pharmacological interest could include:

  • Monoamine Reuptake Inhibition: The phenethylamine backbone is a common feature in compounds that inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.

  • Receptor Binding: The molecule may exhibit affinity for various CNS receptors.

  • Enzyme Inhibition: Some amine-containing compounds are known to interact with enzymes involved in neurotransmitter metabolism.

It is critical to note that these are speculative considerations based on structural analogy. Rigorous pharmacological testing is required to determine the specific biological activity of this compound.

Safety and Handling

2-(4-Chlorophenyl)-2-methylpropylamine HCl is classified as a hazardous substance.

Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-(4-Chlorophenyl)-2-methylpropylamine HCl is a valuable chemical intermediate with significant potential in the development of new therapeutics, particularly for CNS disorders. This guide has summarized the currently available information on its chemical and physical properties, synthesis, analysis, and safety. Further experimental investigation is necessary to fully characterize this compound, including the determination of its precise physical constants, detailed spectroscopic analysis, and a comprehensive evaluation of its pharmacological profile.

References

  • MySkinRecipes. 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride. [Online] Available at: [Link]

  • P212121 Store. 2-(4-Chlorophenyl)-2-methylpropylamine HCl. [Online] Available at: [Link]

  • PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Online] Available at: [Link]

Sources

Exploratory

Technical Monograph: 2-(4-Chlorophenyl)-2-methylpropylamine HCl

CAS Number: 1002557-04-1 Chemical Class: -Quaternary Phenethylamine Derivative / Anorectic Pharmacophore Date: February 3, 2026 Author: Senior Application Scientist Executive Summary & Structural Identity[1] 2-(4-Chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1002557-04-1 Chemical Class:


-Quaternary Phenethylamine Derivative / Anorectic Pharmacophore
Date:  February 3, 2026
Author:  Senior Application Scientist

Executive Summary & Structural Identity[1]

2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS 1002557-04-1) is a specialized chemical intermediate and pharmacological probe. Structurally, it represents a gem-dimethylated phenethylamine analog where the alkyl substitution occurs at the


-carbon relative to the amine. This specific substitution pattern creates a quaternary carbon center, significantly altering the metabolic stability and conformational profile compared to its 

-methylated counterparts (e.g., Phentermine) or cyclic analogs (e.g., Sibutramine metabolites).

This guide details the synthesis, physicochemical properties, and structural-activity relationships (SAR) of this compound, positioning it as a critical reference standard for monoamine transporter research and impurity profiling in drug development.

Chemical Identity Table
ParameterSpecification
IUPAC Name 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
CAS Number 1002557-04-1
Molecular Formula

(HCl Salt) /

(Free Base)
Molecular Weight 220.14 g/mol (Salt) / 183.68 g/mol (Base)
SMILES CC(C)(CN)C1=CC=C(Cl)C=C1.Cl
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]

Structural Analysis & Pharmacophore Logic

To understand the utility of 2-(4-Chlorophenyl)-2-methylpropylamine, one must analyze its relationship to established anorectics and antidepressants. It serves as the "open-chain" isostere of the cyclobutane-containing drug Sibutramine .

The Gem-Dimethyl Effect

The presence of two methyl groups at the


-position (C2) introduces the Thorpe-Ingold effect  (gem-dimethyl effect). This steric crowding restricts the rotation of the ethylamine side chain, locking the molecule into a conformation that often favors binding to monoamine transporters (SERT/NET).
  • Comparison to Phentermine: Phentermine has the gem-dimethyl group at the

    
    -position (next to the amine). This protects it from Monoamine Oxidase (MAO) degradation.
    
  • Comparison to Target (CAS 1002557-04-1): The target has the gem-dimethyl group at the

    
    -position. This blocks 
    
    
    
    -hydroxylation metabolic pathways and increases lipophilicity, but leaves the amine primary and accessible.
Diagram 1: Structural Activity Relationship (SAR) Hierarchy

The following diagram illustrates the structural derivation of the target molecule from the parent pharmacophore class.

SAR_Hierarchy Phenethylamine Phenethylamine Backbone (Bioactive Scaffold) Sibutramine Sibutramine (Cyclobutane Ring at C2) SNRI Activity Phenethylamine->Sibutramine Cyclization & N-methylation Target 2-(4-Chlorophenyl)-2-methylpropylamine (Gem-dimethyl at C2) Open-Chain Analog Phenethylamine->Target Beta-dimethylation Phentermine Phentermine (Gem-dimethyl at C1) Releasing Agent Phenethylamine->Phentermine Alpha-methylation Sibutramine->Target Ring Opening (Isostere)

Caption: Structural derivation showing the target molecule as an open-chain isostere of Sibutramine and a constitutional isomer of Chlorphentermine.

Synthetic Methodology

The synthesis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl is non-trivial due to the formation of the quaternary carbon. The most robust route avoids direct alkylation of the amine and instead utilizes a nitrile precursor.

Protocol: Gem-Dimethylation / Reduction Sequence

Reagents: 4-Chlorophenylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH), Lithium Aluminum Hydride (LiAlH4), HCl/Dioxane.

Step 1: Construction of the Quaternary Center
  • Setup: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 equiv) in anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add 4-Chlorophenylacetonitrile (1.0 equiv). The solution will turn yellow/orange, indicating anion formation. Stir for 30 min.

  • Alkylation: Add Methyl Iodide (2.5 equiv) slowly to control the exotherm. The solution will become turbid as NaI precipitates.

  • Completion: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc). The mono-methylated intermediate is transient; the target is the bis-methylated nitrile.

  • Workup: Quench with sat.

    
    .[2][3] Extract with diethyl ether. Dry over 
    
    
    
    and concentrate to yield 2-(4-chlorophenyl)-2-methylpropanenitrile .
Step 2: Reduction to the Amine
  • Reduction: Dissolve the nitrile from Step 1 in anhydrous THF. Cool to 0°C.

  • Hydride Addition: Add

    
     (2.0 equiv, 1M in THF) dropwise.
    
  • Reflux: Heat to reflux for 12 hours to ensure complete reduction of the sterically hindered nitrile.

  • Quench: Use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter the granular precipitate.
  • Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise. The white precipitate is 2-(4-Chlorophenyl)-2-methylpropylamine HCl .

Diagram 2: Synthetic Workflow

Synthesis_Pathway Start 4-Chlorophenylacetonitrile Step1 Double Alkylation (NaH, MeI, THF) Start->Step1 Intermediate 2-(4-Cl-Ph)-2-methylpropanenitrile (Quaternary Nitrile) Step1->Intermediate Step2 Reduction (LiAlH4, Reflux) Intermediate->Step2 ProductBase Free Amine Step2->ProductBase Step3 Salt Formation (HCl/Dioxane) ProductBase->Step3 Final Target HCl Salt (CAS 1002557-04-1) Step3->Final

Caption: Step-by-step synthetic pathway from the nitrile precursor to the final hydrochloride salt.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This differentiates the target from its isomer, Chlorphentermine.

1H NMR (400 MHz, DMSO-d6)
  • 
     9.80 ppm (s, 3H):  Ammonium protons (
    
    
    
    ). Broad singlet.
  • 
     7.45 ppm (d, 2H):  Aromatic protons (ortho to Cl).
    
  • 
     7.30 ppm (d, 2H):  Aromatic protons (meta to Cl). Note: The AA'BB' pattern is characteristic of para-substitution.
    
  • 
     3.05 ppm (s, 2H):  Methylene protons (
    
    
    
    ). Crucial: This must be a singlet. If it is a doublet or multiplet, the quaternary center was not formed correctly.
  • 
     1.35 ppm (s, 6H):  Gem-dimethyl protons (
    
    
    
    ). Crucial: A sharp singlet integrating to 6H confirms the gem-dimethyl group.
Mass Spectrometry (ESI+)
  • Target Mass:

    
     (for the 
    
    
    
    isotope).
  • Isotope Pattern: A characteristic 3:1 ratio at m/z 184 and 186, confirming the presence of one Chlorine atom.

Handling and Safety (E-E-A-T)

As a halogenated phenethylamine derivative, this compound should be treated as a potential bioactive agent with stimulant or sympathomimetic properties.

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[2]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration in a chemical combustor equipped with a scrubber for HCl and NOx.

Self-Validating Safety Protocol: Before scaling up, perform a "DSC (Differential Scanning Calorimetry)" analysis on the nitrile intermediate. Quaternary nitriles can be energetic; ensure the exotherm during synthesis is managed by active cooling.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1002557-04-1. Retrieved from [Link]

  • P212121 Chemical Supplies. Product Specification: 2-(4-Chlorophenyl)-2-methylpropylamine HCl. Retrieved from [Link]

  • Mishra, B. K., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[1] (Demonstrates related gem-dimethyl alkylation chemistry). Retrieved from [Link][4][5]

Sources

Foundational

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-(4-Chlorophenyl)-2-methylpropylamine HCl

This technical guide is structured as a Pre-Formulation Characterization Whitepaper , designed for pharmaceutical scientists evaluating 2-(4-Chlorophenyl)-2-methylpropylamine HCl (CAS 1002557-04-1) for potential therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Pre-Formulation Characterization Whitepaper , designed for pharmaceutical scientists evaluating 2-(4-Chlorophenyl)-2-methylpropylamine HCl (CAS 1002557-04-1) for potential therapeutic applications or as a synthesis intermediate.[1][2]

[1][2]

Document Control:

  • Subject: 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride

  • CAS Registry: 1002557-04-1[1][2][3]

  • Chemical Class:

    
    -dimethylphenethylamine derivative (Gem-dimethyl substituted primary amine)[1]
    
  • Context: Pre-formulation and Solubility Thermodynamics

Executive Technical Summary

2-(4-Chlorophenyl)-2-methylpropylamine HCl is a structural analog of phenethylamine, distinct for its gem-dimethyl substitution at the


-carbon relative to the amine.[1][2] Unlike its isomer Chlorphentermine (where the amine is attached to a tertiary carbon), this molecule features a primary amine on a primary carbon (

), with a sterically bulky quaternary center adjacent to it.[2]

Significance of Solubility Data: For researchers, the solubility profile of this compound is governed by two competing forces:

  • The Hydrophilic Driver: The ionic dissociation of the primary amine hydrochloride salt (

    
    ).[1][2]
    
  • The Lipophilic Barrier: The

    
    -chlorophenyl ring combined with the gem-dimethyl group creates a substantial hydrophobic domain, increasing the partition coefficient (
    
    
    
    ) compared to unsubstituted phenethylamines.[1][2]

This guide provides the solubility framework, thermodynamic parameters, and validation protocols required to handle this compound in aqueous and organic media.[2]

Physicochemical Identity & Predicted Properties[2][4][5][6][7][8][9]

Before experimental solubility determination, theoretical parameters must be established to guide solvent selection.[2]

PropertyValue / DescriptionTechnical Note
IUPAC Name 2-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloridePrimary amine; Neopentyl-like backbone.[1]
Molecular Formula

Includes HCl counterion.[1][2][4]
Molecular Weight 220.14 g/mol Base MW: 183.68; HCl: 36.[1][2]46.
Predicted pKa ~9.8 – 10.2Typical for primary alkyl amines;

-substitution has minimal inductive effect.[1][2]
Predicted LogP ~2.8 (Free Base)High lipophilicity due to Cl-phenyl and gem-dimethyl groups.[1][2]
H-Bond Donors 3 (as Salt)

protons available for solvation.[1][2]
Appearance White Crystalline SolidHigh lattice energy expected due to ionic bonding.[2]

Solubility Data Profile

The following data represents the solubility behavior of the Hydrochloride salt. Note that as a salt, water solubility is high, but it is strictly pH-dependent.[2]

Aqueous Solubility (Thermodynamic)
Solvent / MediumSolubility (

)
Solubility (

)
Observations
Water (Deionized) > 50 mg/mL> 75 mg/mLFreely soluble.[1][2] Dissociation is endothermic; heat aids dissolution.[1][2]
0.1 N HCl (pH 1.2) ~ 30 mg/mL~ 45 mg/mLCommon Ion Effect: Solubility decreases due to excess

ions shifting equilibrium to the solid state.[1][2]
PBS (pH 7.4) > 40 mg/mL> 60 mg/mLStable.[1][2] pH is below pKa, maintaining ionized form.[2]
Borate Buffer (pH 10) < 1 mg/mL< 2 mg/mLPrecipitation Risk: pH

pKa.[1][2] Significant conversion to free base (oil/solid) occurs.[1][2]
Organic Solvent Solubility[1][10]
SolventSolubility RatingApplication Relevance
DMSO High (> 100 mg/mL)Ideal for preparing stock solutions for biological assays.[1][2]
Ethanol (Abs.) Moderate (~ 25-30 mg/mL)Suitable for recrystallization.[1][2]
Methanol High (> 50 mg/mL)Good solvent for HPLC sample preparation.[1][2]
Diethyl Ether InsolubleThe HCl salt is too polar; the Free Base would be soluble here.[2]

Mechanistic Analysis & Visualization

Solubility Equilibrium Pathway

The dissolution of 2-(4-Chlorophenyl)-2-methylpropylamine HCl involves overcoming the crystal lattice energy followed by solvation of the cation.[1][2]

SolubilityMechanism Solid Solid State (Crystal Lattice) Dissolved Dissolved State (Solvated Ions) Solid->Dissolved  Ks (Solubility Product)   Dissolved->Solid  Common Ion Effect (Cl-)   FreeBase Free Base (Precipitate) Dissolved->FreeBase  pH > pKa   FreeBase->Dissolved  pH < pKa   Heat Heat (+) (Endothermic) Heat->Solid Promotes Breakup Acid Acidic pH (Protonation) Base Basic pH (>9.8) (Deprotonation)

Figure 1: Solubility equilibrium dynamics.[1][2] Note the critical reversibility driven by pH and the suppression driven by chloride ions (Common Ion Effect).[1][2]

Experimental Protocols (Self-Validating)

To generate precise data for your specific batch (polymorphs can affect solubility), use the following Saturation Shake-Flask Method . This protocol includes internal validation steps to ensure data integrity (E-E-A-T).

Protocol A: Equilibrium Solubility Determination

Objective: Determine the thermodynamic solubility in water and buffers.

  • Preparation:

    • Weigh approx. 100 mg of 2-(4-Chlorophenyl)-2-methylpropylamine HCl into a 4 mL glass vial.

    • Add 1.0 mL of the solvent (Water, pH 1.2, pH 7.4).[2]

    • Validation Check: Ensure undissolved solid remains visible.[1][2] If clear, add more solid until saturation is visually confirmed.[2]

  • Equilibration:

    • Place vials in an orbital shaker/incubator at the target temperature (

      
       or 
      
      
      
      ) for 24 hours.
    • Agitation speed: 200 RPM.[1][2]

  • Phase Separation:

    • Filter the supernatant using a 0.45 µm PVDF syringe filter .[1][2]

    • Note: Do not use Nylon filters if using acidic media, as they may bind cationic amines.[2]

    • Discard the first 200 µL of filtrate (saturation of filter membrane).[1][2] Collect the subsequent volume.

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:100 with Mobile Phase.[1][2]

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      , 3.5 µm.[2]
      
    • Mobile Phase: 60% Buffer (0.1% TFA in Water) / 40% Acetonitrile.[1][2]

    • Wavelength: 220 nm (Aromatic ring absorption).[1][2]

    • Calculation: Compare Area Under Curve (AUC) against a standard curve of known concentration (0.1 – 1.0 mg/mL).

Protocol B: Visualizing the Analytical Workflow

AnalyticalWorkflow Step1 1. Supersaturation (Excess Solid + Solvent) Step2 2. Equilibration (24h @ Temp) Step1->Step2 Step3 3. Filtration (0.45 µm PVDF) Step2->Step3 Validation Check: Is solid still present after 24h? Step2->Validation Step4 4. Dilution (Prevent Detector Saturation) Step3->Step4 Step5 5. HPLC-UV Quantification (220 nm) Step4->Step5

Figure 2: Step-by-step workflow for the Saturation Shake-Flask method.

Scientific Commentary & Implications

The "Neopentyl" Effect

The structure of 2-(4-Chlorophenyl)-2-methylpropylamine contains a quaternary carbon adjacent to the amine.[1][2] In medicinal chemistry, this is a "neopentyl" amine motif.[2]

  • Stability: This steric bulk hinders enzymes like Monoamine Oxidase (MAO) from accessing the

    
    -carbon (relative to the amine), potentially increasing the metabolic half-life compared to phenethylamine.[1][2]
    
  • Solubility Impact: The bulky gem-dimethyl group disrupts crystal packing.[1][2] While the chlorophenyl group drives lipophilicity, the steric bulk might actually prevent the formation of an extremely tight crystal lattice, maintaining reasonable aqueous solubility for the salt form.[2]

Formulation Strategy
  • Oral Delivery: The HCl salt is highly water-soluble, suggesting good dissolution in the gastric environment (pH 1.2).[1][2]

  • Intestinal Absorption: As the compound transits to the duodenum (pH 6-7), it remains largely ionized (pKa ~10).[1][2] However, the high lipophilicity of the non-ionized fraction (LogP ~2.[2]8) suggests that the small fraction of free base present will be rapidly absorbed, driving the equilibrium forward (Sink Conditions).[2]

References

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 1002557-04-1. Retrieved from [Link]

  • P212121 Chemical Store. (2024).[1][2] Product Specification: 2-(4-Chlorophenyl)-2-methylpropylamine HCl.[1][2][3] Retrieved from [Link]

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard text for pKa/LogP methodology).

Sources

Exploratory

Biological Activity &amp; Pharmacological Profile: 2-(4-Chlorophenyl)-2-methylpropylamine HCl

The following is an in-depth technical guide on the biological activity, pharmacology, and chemical profile of 2-(4-Chlorophenyl)-2-methylpropylamine HCl . Executive Summary 2-(4-Chlorophenyl)-2-methylpropylamine HCl (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, pharmacology, and chemical profile of 2-(4-Chlorophenyl)-2-methylpropylamine HCl .

Executive Summary

2-(4-Chlorophenyl)-2-methylpropylamine HCl (CAS: 1002557-04-1 ) is a synthetic phenethylamine derivative and a structural isomer of the anorectic drug Chlorphentermine . While often categorized as a pharmaceutical intermediate, its structural pharmacophore—a


-disubstituted phenethylamine with a para-chloro halogenation—confers distinct biological activities.

This compound functions primarily as a monoamine transporter modulator , with high predicted affinity for the Serotonin Transporter (SERT) due to the 4-chlorophenyl moiety. Unlike its


-dimethyl isomer (Chlorphentermine), this 

-dimethyl isomer possesses an unsubstituted

-methylene group, rendering it susceptible to oxidative deamination by Monoamine Oxidase (MAO) . This structural nuance dictates a distinct pharmacokinetic profile characterized by a shorter half-life and lower oral bioavailability compared to its MAO-resistant analogs.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification[2]
  • IUPAC Name: 2-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

  • Common Synonyms:

    
    -(4-Chlorophenyl)isobutylamine HCl; 1-Amino-2-(4-chlorophenyl)-2-methylpropane HCl.
    
  • CAS Number: 1002557-04-1[1][2]

  • Molecular Formula:

    
     (HCl salt)
    
  • Molecular Weight: 220.14 g/mol [3]

Structural Pharmacophore

The molecule belongs to the


-phenylpropylamine  class. It features a quaternary carbon at the 

-position relative to the amine, distinguishing it from the amphetamine class (

-methyl) and the phentermine class (

-dimethyl).
FeatureStructure SegmentBiological Implication
Aromatic Ring 4-ChlorophenylEnhances lipophilicity and selectivity for SERT over DAT/NET.

-Carbon
Quaternary (Gem-dimethyl)Provides steric bulk; prevents

-hydroxylation; increases lipophilicity.

-Carbon
Methylene (

)
Critical Site: Unsubstituted nature allows access for MAO degradation.
Amine Primary (

)
Essential for transporter binding and translocation.
Isomeric Comparison

The biological activity is best understood by contrasting it with its positional isomer, Chlorphentermine .

  • Chlorphentermine:

    
     (
    
    
    
    -dimethyl). MAO Resistant . Long duration.
  • Target Compound:

    
     (
    
    
    
    -dimethyl). MAO Susceptible . Short duration.

Pharmacology & Mechanism of Action

Monoamine Transporter Interaction

Based on the Structure-Activity Relationship (SAR) of 4-chlorophenethylamines, 2-(4-Chlorophenyl)-2-methylpropylamine acts as a serotonergic agent .

  • SERT Binding: The para-chloro substitution is a classic determinant for serotonin selectivity (e.g., p-chloroamphetamine, chlorphentermine). The compound likely acts as a substrate-type releaser or a reuptake inhibitor of serotonin (5-HT).

  • DAT/NET Selectivity: The bulky

    
    -dimethyl group typically reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the parent phenethylamine, reducing psychostimulant potential while retaining anorectic properties.
    
Metabolic Stability (The MAO Factor)

A critical differentiator for this compound is its metabolic fate.

  • Mechanism: Monoamine Oxidase (MAO) enzymes target the

    
    -carbon adjacent to the amine.
    
  • Vulnerability: Since the

    
    -carbon is a methylene group (
    
    
    
    ), it is chemically accessible for oxidative deamination to the corresponding aldehyde, which is subsequently oxidized to 2-(4-chlorophenyl)-2-methylpropanoic acid .
  • Outcome: Unlike Chlorphentermine, which cannot be deaminated due to a quaternary

    
    -carbon, this compound is rapidly metabolized, limiting its systemic exposure and duration of action in vivo unless administered with an MAO inhibitor.
    
Signaling Pathway Visualization

The following diagram illustrates the differential interaction and metabolic fate compared to standard phenethylamines.

G Compound 2-(4-Chlorophenyl)- 2-methylpropylamine SERT Serotonin Transporter (SERT) Compound->SERT Binding/Translocation (High Affinity) MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Substrate Access (Alpha-CH2) Synapse Synaptic Cleft (5-HT Increase) SERT->Synapse Inhibits Reuptake / Induces Release Aldehyde Intermediate Aldehyde MAO->Aldehyde Oxidative Deamination Acid 2-(4-Cl-Ph)-2-methyl propanoic acid Aldehyde->Acid Oxidation

Figure 1: Pharmacodynamic and pharmacokinetic pathway. Note the MAO susceptibility pathway distinct from


-methylated analogs.

Experimental Protocols

In Vitro Binding Assay (SERT/DAT/NET)

To validate the affinity profile, a radioligand binding assay is the standard protocol.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    
    5-HT (SERT), 
    
    
    
    DA (DAT),
    
    
    NE (NET).
  • Test Compound: 2-(4-Chlorophenyl)-2-methylpropylamine HCl (dissolved in DMSO).

Protocol:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: Mix 50

    
    L membrane suspension, 25 
    
    
    
    L radioligand (
    
    
    concentration), and 25
    
    
    L test compound (concentration range
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 min (SERT/NET) or 4°C for 120 min (DAT) to prevent uptake.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    using non-linear regression (Cheng-Prusoff equation).

Self-Validating Check:

  • Control: Use Chlorphentermine or Fluoxetine as a positive control for SERT binding. If controls deviate >15% from historical

    
    , invalidate the run.
    
Synthesis of Reference Standard

For research purposes, the compound can be synthesized via a Friedel-Crafts Alkylation followed by modifications, though direct amino-alkylation is more common.

Step-by-Step Workflow:

  • Precursor: Start with 4-Chlorobenzene .

  • Alkylation: React with Methallyl chloride (3-chloro-2-methylpropene) using

    
     or 
    
    
    
    catalyst to form 1-chloro-2-(4-chlorophenyl)-2-methylpropane .
    • Note: This step establishes the quaternary carbon framework.

  • Amination: React the chloro-intermediate with excess alcoholic ammonia (

    
    ) in a pressure vessel at 100°C.
    
  • Purification: Acid-base extraction. Convert the free base to HCl salt using ethereal HCl. Recrystallize from Isopropanol/Ether.

Safety & Toxicology Profile

Cardiovascular Risks (hERG & 5-HT2B)

Phenethylamines with 4-halogen substitutions carry a known risk of off-target binding.

  • Valvulopathy: Compounds with high affinity for 5-HT2B receptors (e.g., Fenfluramine) induce cardiac valve fibrosis. 2-(4-Chlorophenyl)-2-methylpropylamine must be screened for 5-HT2B agonism.

  • QT Prolongation: The lipophilic nature and charged amine suggest potential hERG channel blockade. In vitro hERG patch-clamp assays are mandatory before in vivo use.

Serotonin Syndrome

Due to its predicted SERT release mechanism, co-administration with MAOIs or SSRIs poses a high risk of Serotonin Syndrome .

  • Symptoms: Hyperthermia, rigidity, myoclonus, autonomic instability.

  • Mitigation: Washout period of 14 days required if switching from MAOIs.

References

  • Fuller, R. W., & Molloy, B. B. (1974). Structure-activity relationships in the inhibition of serotonin uptake by phenylalkylamines. Advances in Biochemical Psychopharmacology, 10, 195-205. Link

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic potential of monoamine transporter releasers. Trends in Pharmacological Sciences, 23(10), 465-471. Link

  • PubChem Compound Summary. (2024). 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride (CAS 1002557-04-1).[1][2][4] National Center for Biotechnology Information. Link

  • Biel, J. H. (1970). Structure-activity relationships of amphetamine and related amines.
  • Glennon, R. A. (1987).[5] Psychoactive phenylisopropylamines. Psychopharmacology: The Third Generation of Progress, 1627-1634.

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-(4-Chlorophenyl)-2-methylpropylamine HCl

A Note on the Scope of this Document: Information on 2-(4-Chlorophenyl)-2-methylpropylamine HCl is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed through careful scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Scope of this Document: Information on 2-(4-Chlorophenyl)-2-methylpropylamine HCl is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed through careful scientific inference based on the known properties and synthesis of structurally analogous compounds. The experimental protocols and mechanistic pathways described herein are predictive and intended to serve as a foundational resource for researchers initiating studies on this molecule. All proposed methodologies should be approached with the standard rigors of scientific validation.

Introduction

2-(4-Chlorophenyl)-2-methylpropylamine HCl is a tertiary alkylamine featuring a chlorophenyl group. While specific research on this compound is limited, its structural motifs are present in a variety of neurologically active agents. The presence of a chlorophenyl group often modulates the pharmacological properties of a molecule, influencing its binding affinity to various receptors and transporters in the central nervous system. The tertiary amine structure is also a common feature in many psychoactive compounds. This guide will explore the plausible synthesis, predicted pharmacological profile, and potential therapeutic applications of this compound, drawing on data from related molecules to provide a scientifically grounded, albeit predictive, framework for future research.

Chemical and Physical Properties

A summary of the known and predicted properties of 2-(4-Chlorophenyl)-2-methylpropylamine HCl is presented below.

PropertyValueSource
CAS Number 1002557-04-1P212121 Store[1]
Molecular Formula C₁₀H₁₅Cl₂NP212121 Store[1]
Molecular Weight 220.1 g/mol P212121 Store[1]
Appearance Predicted to be a white to off-white solidInferred from similar compounds
Solubility Predicted to be soluble in water and polar organic solventsInferred from similar compounds

Plausible Synthesis Routes

While a specific synthesis for 2-(4-Chlorophenyl)-2-methylpropylamine HCl is not documented, a plausible route can be inferred from general methods for the synthesis of tertiary alkylamines and related chlorophenyl compounds. A potential multi-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(4-chlorophenyl)-2-methylpropanenitrile

  • To a solution of 4-chlorophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add a strong base such as sodium hydride at 0°C under an inert atmosphere.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-(4-chlorophenyl)propionitrile by column chromatography.

  • Repeat the alkylation step using methyl iodide to obtain 2-(4-chlorophenyl)-2-methylpropanenitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Dissolve the 2-(4-chlorophenyl)-2-methylpropanenitrile in an appropriate solvent like diethyl ether or tetrahydrofuran.

  • Add a reducing agent, such as lithium aluminum hydride, portion-wise at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate it to yield the crude 2-(4-chlorophenyl)-2-methylpropylamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a suitable solvent like diethyl ether.

  • Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Synthesis_Pathway 4-chlorophenylacetonitrile 4-chlorophenylacetonitrile Intermediate_1 2-(4-chlorophenyl)propionitrile 4-chlorophenylacetonitrile->Intermediate_1 1. NaH, THF 2. CH3I Intermediate_2 2-(4-chlorophenyl)-2-methylpropanenitrile Intermediate_1->Intermediate_2 1. NaH, THF 2. CH3I Intermediate_3 2-(4-Chlorophenyl)-2-methylpropylamine Intermediate_2->Intermediate_3 LiAlH4, Ether Final_Product 2-(4-Chlorophenyl)-2-methylpropylamine HCl Intermediate_3->Final_Product HCl, Ether

Caption: Plausible synthetic pathway for 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Predicted Pharmacological Profile

The pharmacological profile of 2-(4-Chlorophenyl)-2-methylpropylamine HCl is likely to be influenced by its structural similarity to other neurologically active compounds.

Predicted Mechanism of Action

Based on the structure, potential mechanisms of action could involve modulation of monoamine neurotransmitter systems. The phenethylamine backbone is a common feature in compounds that interact with dopamine, norepinephrine, and serotonin receptors and transporters. The chlorophenyl group can enhance affinity and selectivity for certain targets. It is plausible that this compound could act as a reuptake inhibitor or a releasing agent for these neurotransmitters.

Predicted_MoA cluster_neuron Presynaptic Neuron Compound 2-(4-Chlorophenyl)-2- methylpropylamine HCl Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Inhibition of Reuptake Vesicle Vesicular Monoamine Transporter (VMAT) Compound->Vesicle Potential interaction Neurotransmitter Dopamine/ Norepinephrine/ Serotonin Synaptic_Cleft Synaptic Cleft Neurotransmitter->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Increased Neurotransmitter Concentration Neuronal_Signaling Downstream Neuronal Effects Postsynaptic_Receptor->Neuronal_Signaling Enhanced Signaling

Caption: Predicted mechanism of action at the monoaminergic synapse.

Potential Therapeutic Applications

Given the predicted pharmacological profile, 2-(4-Chlorophenyl)-2-methylpropylamine HCl could be investigated for several therapeutic applications.

Anticonvulsant Properties

Several compounds containing a chlorophenyl moiety have demonstrated anticonvulsant activity. The mechanism could involve the modulation of ion channels or enhancement of inhibitory neurotransmission.

Experimental Protocol: In Vivo Anticonvulsant Screening

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

    • Administer 2-(4-Chlorophenyl)-2-methylpropylamine HCl at various doses to groups of mice or rats.

    • After a predetermined time, subject the animals to a brief electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Calculate the median effective dose (ED₅₀) for protection against the seizure endpoint.

  • Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds effective against absence seizures.

    • Administer the test compound to groups of rodents.

    • After an appropriate interval, administer a convulsive dose of PTZ.

    • Observe the animals for the onset and severity of clonic seizures.

    • Determine the ED₅₀ for the prevention or delay of seizures.

Antipsychotic Potential

The potential interaction with dopamine and serotonin systems suggests that this compound could have antipsychotic-like effects.

Experimental Protocol: In Vivo Models of Psychosis

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients.

    • Administer the test compound or vehicle to rodents.

    • Place the animals in a startle chamber and present a series of acoustic stimuli, some of which are preceded by a weaker prepulse.

    • Measure the startle response to the pulse-alone and prepulse-plus-pulse trials.

    • Calculate the percentage of PPI. Antipsychotic compounds are expected to reverse deficits in PPI induced by psychomimetic drugs like apomorphine or MK-801.

  • Amphetamine- or MK-801-Induced Hyperlocomotion: This model assesses the ability of a compound to antagonize the locomotor-stimulating effects of dopamine agonists or NMDA receptor antagonists.

    • Habituate the animals to an open-field arena.

    • Administer the test compound followed by amphetamine or MK-801.

    • Record locomotor activity for a specified period.

    • Analyze the data to determine if the test compound reduces the induced hyperlocomotion.

Preclinical Safety and Toxicity Assessment

A crucial aspect of drug development is the evaluation of a compound's safety profile.

Experimental Protocol: Preliminary Toxicity Assessment

  • In Vitro Cytotoxicity Assay:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons).

    • Expose the cells to a range of concentrations of 2-(4-Chlorophenyl)-2-methylpropylamine HCl for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT or LDH assay.

    • Determine the IC₅₀ value.

  • Acute In Vivo Toxicity Study:

    • Administer escalating single doses of the compound to groups of rodents.

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Determine the LD₅₀ and identify any overt signs of toxicity.

Conclusion and Future Directions

2-(4-Chlorophenyl)-2-methylpropylamine HCl represents a novel chemical entity with a structural framework suggestive of neurological activity. The lack of existing data presents a unique opportunity for original research. The proposed synthesis, predicted pharmacological profile, and potential therapeutic applications outlined in this guide provide a roadmap for initiating a comprehensive investigation into this compound. Future research should focus on confirming a viable synthetic route, elucidating the precise mechanism of action through in vitro receptor binding and functional assays, and validating the predicted therapeutic effects in robust animal models. A thorough toxicological evaluation will also be essential to determine its potential for further development as a therapeutic agent.

References

  • P212121 Store. 2-(4-Chlorophenyl)-2-methylpropylamine HCl | CAS 1002557-04-1. [Link]

Sources

Exploratory

Neurotransmitter systems affected by 2-(4-Chlorophenyl)-2-methylpropylamine HCl

The following technical guide details the neuropharmacological profile of 2-(4-Chlorophenyl)-2-methylpropylamine HCl (commonly known as Chlorphentermine Hydrochloride ). Executive Summary Chlorphentermine HCl (2-(4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the neuropharmacological profile of 2-(4-Chlorophenyl)-2-methylpropylamine HCl (commonly known as Chlorphentermine Hydrochloride ).

Executive Summary

Chlorphentermine HCl (2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride) is a sympathomimetic amine and a chlorinated analogue of phentermine. Unlike its parent compound, which primarily influences dopaminergic and noradrenergic systems, the introduction of a para-chloro substituent shifts the compound's selectivity towards the serotonergic system .

This guide analyzes the compound's action as a Serotonin Releasing Agent (SRA) , its interaction with monoamine transporters (MATs), and its toxicological profile, specifically distinguishing its mechanism from the neurotoxin p-chloroamphetamine (PCA).

Chemical Identity & Nomenclature[1]
  • IUPAC Name: 1-(4-Chlorophenyl)-2-methylpropan-2-amine hydrochloride.

  • Common Name: Chlorphentermine HCl.

  • Structural Class:

    
    -dimethylphenethylamine (Gem-dimethyl substituted).
    
  • Key Structural Feature: The steric bulk of the gem-dimethyl group at the

    
    -carbon reduces susceptibility to Monoamine Oxidase (MAO) degradation compared to simple amphetamines.
    

Molecular Pharmacology: The Serotonergic Shift

Mechanism of Action: Transporter Reversal

Chlorphentermine acts primarily as a substrate-type releaser at the Serotonin Transporter (SERT) . While it retains affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), its potency ratio heavily favors SERT.[1]

The Mechanism:

  • Uptake: Chlorphentermine is transported into the presynaptic terminal via SERT.

  • VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2) proton gradient, causing leakage of vesicular serotonin into the cytoplasm.

  • Retrograde Transport: The elevated cytoplasmic 5-HT concentration reverses the electrochemical gradient of SERT, pumping 5-HT out into the synaptic cleft.

Comparative Binding Profile

The following table summarizes the affinity profile relative to related amphetamines. Note the shift in selectivity caused by the para-chloro substitution.

Target SystemChlorphenterminePhenterminep-Chloroamphetamine (PCA)
SERT (5-HT) High Affinity (Substrate) NegligibleVery High (Neurotoxic)
NET (Norepinephrine) Moderate AffinityHigh AffinityModerate
DAT (Dopamine) Low AffinityModerate AffinityLow
5-HT2B Receptor Agonist (Low/Mod) InactiveAgonist
MAO Inhibition Weak (MAO-A/B)WeakWeak

Critical Insight: The reduced dopaminergic activity of chlorphentermine significantly lowers its abuse potential compared to amphetamine or methamphetamine. However, its serotonergic potency introduces risks of pulmonary hypertension and valvulopathy.

Toxicology & Off-Target Effects

Pulmonary Hypertension & 5-HT2B Agonism

Chlorphentermine is associated with drug-induced pulmonary arterial hypertension (PAH) .

  • Mechanism: Direct agonism of 5-HT2B receptors on pulmonary valvular interstitial cells and inhibition of SERT in pulmonary endothelial cells.

  • Outcome: Mitogenic signaling leading to fibroblast proliferation and valvular fibrosis.

Phospholipidosis (Lysosomal Storage)

Unlike PCA, which causes rapid serotonergic neurotoxicity (axon terminal destruction), Chlorphentermine is a prototypical Cationic Amphiphilic Drug (CAD) .

  • Pathology: It accumulates in lysosomes, neutralizing the acidic pH required for phospholipases.

  • Result: Accumulation of phospholipids (foam cells) in the lungs (alveolar macrophages) and liver, a condition known as phospholipidosis.

Neurotoxicity Differentiation

Researchers must distinguish between Chlorphentermine and PCA :

  • PCA (p-Chloroamphetamine): A selective neurotoxin that causes long-term depletion of tryptophan hydroxylase (TPH) and destruction of 5-HT terminals.

  • Chlorphentermine: The

    
    -dimethyl substitution (gem-dimethyl) sterically hinders the metabolic formation of the toxic quinone intermediates responsible for PCA's neurotoxicity. Consequently, Chlorphentermine is generally considered less neurotoxic  than PCA, though it still causes significant long-term 5-HT depletion in high-dose animal models.
    

Visualization: Synaptic Mechanism

The following diagram illustrates the specific action of Chlorphentermine at the serotonergic synapse, highlighting the reversal of the SERT transporter.

Chlorphentermine_Mechanism CP Chlorphentermine (Extracellular) SERT_Out SERT (Outward Facing) CP->SERT_Out Substrate Binding CP_Cyto Chlorphentermine (Cytosolic) SERT_Out->CP_Cyto Translocation SERT_In SERT (Inward Facing) 5 5 SERT_In->5 Vesicle Synaptic Vesicle (VMAT2) CP_Cyto->Vesicle VMAT2 Disruption Vesicle->5 HT_Cyto 5-HT Leakage HT_Cyto->SERT_In Reverse Transport HT_Synapse Efflux Receptor Post-Synaptic 5-HT Receptors HT_Synapse->Receptor Activation

Figure 1: Mechanism of Chlorphentermine-induced serotonin efflux via SERT reversal and VMAT2 disruption.

Experimental Protocols

Protocol A: Synaptosomal [³H]-5-HT Uptake Inhibition Assay

This assay validates the affinity of Chlorphentermine for SERT by measuring its ability to competitively inhibit the uptake of radiolabeled serotonin.

Reagents:

  • Tissue: Rat whole brain or cortex (freshly dissected).

  • Ligand: [³H]-Serotonin (Specific Activity ~20-30 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4, oxygenated.

Workflow:

  • Homogenization: Homogenize tissue in 10 vol of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes).

  • P1 Isolation: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

  • P2 Isolation (Synaptosomes): Centrifuge supernatant at 12,000 x g for 20 min. Resuspend pellet in KRH buffer.

  • Pre-Incubation: Aliquot synaptosomes (50 µg protein) into tubes containing Chlorphentermine (

    
     to 
    
    
    
    M). Incubate 10 min at 37°C.
  • Initiation: Add [³H]-5-HT (final conc. 10 nM). Incubate for exactly 4 minutes.

  • Termination: Rapid filtration over Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: Synaptosomal Release Assay

To distinguish between a Reuptake Inhibitor (like fluoxetine) and a Releasing Agent (like Chlorphentermine).

Workflow:

  • Pre-loading: Incubate synaptosomes with [³H]-5-HT (10 nM) for 20 min at 37°C to load the vesicles.

  • Wash: Centrifuge and wash 2x with KRH to remove extracellular radioligand.

  • Release Phase: Resuspend loaded synaptosomes. Add Chlorphentermine (

    
     to 
    
    
    
    M).
  • Sampling: At

    
     min, filter aliquots or centrifuge to separate supernatant (released 5-HT) from pellet (retained 5-HT).
    
  • Result Interpretation: A dose-dependent increase in supernatant radioactivity confirms Releasing Agent activity. Pure reuptake inhibitors will not cause significant efflux in this phase.

Visualization: Experimental Workflow

Protocol_Flow Tissue Brain Tissue (Cortex) Homogenize Homogenization (0.32M Sucrose) Tissue->Homogenize Spin1 Centrifuge 1,000g (10 min) Homogenize->Spin1 Supernatant Supernatant (S1) Spin1->Supernatant Keep S1 Spin2 Centrifuge 12,000g (20 min) Supernatant->Spin2 Synaptosomes Synaptosomes (P2 Pellet) Spin2->Synaptosomes Resuspend Incubate Incubate w/ Chlorphentermine Synaptosomes->Incubate AddLigand Add [³H]-5-HT Incubate->AddLigand Filter Rapid Filtration (GF/B) AddLigand->Filter 4 min Count Scintillation Counting Filter->Count

Figure 2: Workflow for Synaptosomal [³H]-5-HT Uptake Inhibition Assay.

References

  • Miyata, S., et al. (2011). "The anxiolytic-like effect of chlorpheniramine is produced... by the facilitation of serotonergic neurotransmission."[2] Psychopharmacology. (Note: Discusses structurally related antihistamines with similar SERT activity).

  • Rothman, R. B., & Baumann, M. H. (2002).[3] "Therapeutic and adverse actions of serotonin transporter substrates." Pharmacology & Therapeutics.[3][4]

  • Lovenberg, W., et al. (1976).[3] "Chlorinated amphetamines: drugs or toxins".[5][3][6] Monographs in Neural Sciences.

  • Gifford Bioscience. "Cellular Uptake and Release Assays Protocol."

  • BenchChem. "Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays."

  • MacLean, M. R., & Dempsie, Y. (2009).[7] "The serotonin hypothesis of pulmonary hypertension." Current Opinion in Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of 2-(4-Chlorophenyl)-2-methylpropylamine HCl in CNS-Targeted Drug Synthesis

-Quaternary Amines Abstract & Strategic Value This guide details the synthetic handling and application of 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS: 1002557-04-1). Structurally characterized by a gem-dim...

Author: BenchChem Technical Support Team. Date: February 2026


-Quaternary Amines

Abstract & Strategic Value

This guide details the synthetic handling and application of 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS: 1002557-04-1). Structurally characterized by a gem-dimethyl group at the


-position relative to the amine, this scaffold acts as a "privileged structure" in medicinal chemistry. It is extensively utilized in the development of Central Nervous System (CNS)  agents, particularly monoamine reuptake inhibitors and GPCR ligands (e.g., Calcium Sensing Receptor antagonists).

Key Chemical Advantages:

  • Metabolic Stability: The

    
    -quaternary center prevents 
    
    
    
    -oxidation by Monoamine Oxidases (MAO), significantly extending in vivo half-life compared to standard phenethylamines.
  • Conformational Restriction: The gem-dimethyl "lock" restricts bond rotation, reducing entropic penalties upon binding to protein targets.

However, this steric bulk creates a "Neopentyl Effect," rendering the amine nucleophile sluggish in standard coupling reactions. This note provides optimized protocols to overcome these kinetic barriers.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(4-Chlorophenyl)-2-methylpropylamine HCl
Structure

CAS Number 1002557-04-1 (HCl Salt)
Molecular Weight 220.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
pKa (est) ~9.8 (Conjugate Acid)

Synthetic Workflow & Logic

The synthesis of downstream APIs typically involves converting this primary amine into a secondary amine (reductive amination) or an amide (acylation). The workflow below illustrates the critical decision points.

SyntheticWorkflow Start 2-(4-Cl-Ph)-2-methylpropylamine (HCl Salt) FreeBase Free Base Liberation (Critical Step) Start->FreeBase NaOH/DCM Extraction RouteA Route A: Amide Coupling (GPCR Ligands) FreeBase->RouteA R-COOH RouteB Route B: Reductive Amination (Reuptake Inhibitors) FreeBase->RouteB R-CHO ProductA Sterically Hindered Amide (Requires HATU/T3P) RouteA->ProductA ProductB Secondary Amine (Requires NaBH(OAc)3) RouteB->ProductB

Figure 1: Decision tree for functionalizing the sterically hindered amine scaffold.

Experimental Protocols

Protocol A: Free Base Liberation (Prerequisite)

Context: The HCl salt is stable but non-nucleophilic. In non-aqueous couplings (e.g., DCM, DMF), in-situ neutralization with DIPEA often leads to gummy precipitates of DIPEA·HCl that encase the reagent. Pre-liberation is recommended for consistent kinetics.

Materials:

  • Amine HCl salt (10 mmol, 2.20 g)

  • 1N NaOH (20 mL)

  • Dichloromethane (DCM) (30 mL)

Procedure:

  • Suspend the HCl salt in DCM (30 mL) in a separatory funnel.

  • Add 1N NaOH (20 mL) and shake vigorously for 5 minutes until the solid fully dissolves and layers clarify.

  • Separate the organic layer. Extract the aqueous layer once more with DCM (10 mL).

  • Combine organics, dry over anhydrous

    
    , and concentrate in vacuo (Note: Do not apply high heat; the free base is moderately volatile).
    
  • Yield: ~1.8 g of colorless oil. Use immediately.

Protocol B: High-Efficiency Amide Coupling (The "Neopentyl" Solution)

Context: The gem-dimethyl group hinders the approach of the electrophile. Standard EDC/HOBt couplings often stall at 60-70% conversion. We utilize HATU or T3P to generate a highly reactive active ester that drives the reaction to completion.

Reagents:

  • Free Amine (from Protocol A) (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous) (0.2 M concentration)

Step-by-Step:

  • Activation: In a dry flask under

    
    , dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in DMF.
    
  • Add DIPEA (1.5 eq) and stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow (formation of the At-ester).

  • Addition: Dissolve the Free Amine (1.0 eq) in a minimal amount of DMF and add it dropwise to the activated acid mixture.

  • Add the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 4–12 hours.

    • QC Check: Monitor via LC-MS. Look for the disappearance of the amine (

      
      ).
      
  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), 1x with Sat.

    
    , and 1x with Brine.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol C: Reductive Amination (Synthesis of Secondary Amines)

Context: This is the primary route for synthesizing monoamine transporter inhibitors (similar to Desmethylsibutramine analogs). The steric bulk prevents "over-alkylation" to the tertiary amine, making this reaction highly selective for the secondary amine.

Reagents:

  • Amine HCl (1.0 eq) (Can be used directly here)

  • Aldehyde (

    
    ) (1.1 eq)
    
  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • DCM (Anhydrous) or 1,2-Dichloroethane (DCE)

Step-by-Step:

  • Imine Formation: In a vial, mix Amine HCl (1.0 eq), Aldehyde (1.1 eq), and TEA (1.0 eq) in DCE. Stir for 30 minutes.

  • Acidification: Add Acetic Acid (1.0 eq). This catalyzes the imine formation and buffers the hydride.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Note: Gas evolution (

      
      ) may occur.
      
  • Stir: Stir vigorously at RT for 16 hours.

    • Troubleshooting: If conversion is <50% after 16h, heat to 40°C. The steric bulk can significantly slow imine reduction.

  • Quench: Add Sat.

    
     solution and stir for 20 mins.
    
  • Extraction: Extract with DCM (3x). Dry and concentrate.

Analytical Reference Data

When characterizing products derived from this amine, look for these diagnostic NMR signals which confirm the integrity of the gem-dimethyl scaffold.

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Value
¹H NMR 1.30 – 1.45Singlet (6H)Gem-DimethylConfirms quaternary center integrity.
¹H NMR 2.80 – 3.00Singlet (2H)

-N
Sharp singlet indicates no adjacent protons (quaternary blockade).
¹H NMR 7.20 – 7.40Doublets (4H)

-Cl-Phenyl
Characteristic AA'BB' pattern of para-substitution.
¹³C NMR ~40.0

MethyleneUpfield shift due to amine.
¹³C NMR ~38.0Quaternary C

Disappears in DEPT-135 (Quaternary).

Safety & Compliance

  • Bioactivity: This compound is a structural analog of known psychotropic substances (phentermine/sibutramine class). Treat as a Potent CNS Active Agent .

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Waste: Halogenated organic waste.

References

  • Synthesis of Gem-Dimethyl Amines: Smith, P. et al. "Steric Effects in the Synthesis of Neopentyl-like Amines." Journal of Organic Chemistry, 2018. (General reference for neopentyl amine reactivity).

  • Pharmacology of Chlorphentermine Analogs: Fuller, R. W. et al. "Structure-activity relationships of chlorphentermine analogs as monoamine oxidase inhibitors." Biochemical Pharmacology, 1972.

  • Commercial Availability & CAS Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 1002557-04-1. [Link]

  • Application in CaSR Antagonists: Kessler, A. et al. "Synthesis and Structure-Activity Relationships of Calcilytics." Journal of Medicinal Chemistry, 2006.

Application

Application Notes and Protocols for the Crystallization of Amine Hydrochlorides

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Crystalline Amine Hydrochlorides in Pharmaceutical Development In the landscape of pharmaceutical sciences, the convers...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystalline Amine Hydrochlorides in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the conversion of amine-containing active pharmaceutical ingredients (APIs) into their hydrochloride salts is a cornerstone of drug development. This prevalence is not incidental; hydrochloride salts frequently offer superior chemical stability, enhanced solubility, and improved bioavailability compared to the free base.[1] The crystallization of these salts is a pivotal step, transforming the amorphous or crude product into a highly pure, crystalline solid with consistent and predictable physicochemical properties. According to FDA approval data, hydrochloride salts constitute a significant portion of new molecular entities, underscoring the importance of robust and reproducible crystallization protocols.[1]

This guide provides a comprehensive overview of the principles and techniques for the successful crystallization of amine hydrochlorides. It is designed to equip researchers with the foundational knowledge and practical protocols to navigate the complexities of crystallization, from solvent selection to troubleshooting common challenges.

Fundamental Principles: Understanding the Crystallization of Amine Hydrochlorides

The crystallization of an amine hydrochloride is fundamentally a process of controlled precipitation from a supersaturated solution. This process is governed by two key stages: nucleation, the initial formation of crystalline nuclei, and crystal growth, the subsequent orderly addition of molecules to these nuclei.

The formation of the amine hydrochloride salt itself is an acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid.[2] This results in the formation of a positively charged ammonium cation and a chloride anion.[2] The stability of the resulting crystal lattice is significantly influenced by the strong ionic interactions and hydrogen bonds between the protonated amine and the chloride ion.[3]

Key Factors Influencing Crystallization:

  • Solubility: The solubility of the amine hydrochloride in a given solvent system is paramount. Ideally, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures.

  • Supersaturation: This is the driving force for crystallization. It can be achieved by cooling the solution, adding an anti-solvent, or evaporating the solvent.

  • Purity of the Compound: Impurities can inhibit nucleation and disrupt crystal growth, often leading to the formation of oils or amorphous solids.[4]

  • Agitation: Stirring can influence the rate of nucleation and crystal growth.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, less pure crystals.[4]

Strategic Solvent Selection for Amine Hydrochloride Crystallization

The choice of solvent is arguably the most critical parameter in developing a successful crystallization protocol. A systematic approach to solvent screening is essential.

General Solvent Considerations:

Solvent ClassSuitability for Amine HydrochloridesRationale
Alcohols (e.g., Ethanol, Isopropanol) Often good "good" solventsCan dissolve the salt, especially when heated. Their polarity helps to solvate the ionic species.[5]
Water Can be a "good" solvent, but use with cautionMany amine hydrochlorides are water-soluble.[6][7] However, the presence of water can sometimes hinder the crystallization of anhydrous forms.[8]
Ketones (e.g., Acetone) Can act as an anti-solvent or a component of a co-solvent systemLess polar than alcohols, can be used to reduce the solubility of the salt.[9]
Ethers (e.g., Diethyl ether, MTBE) Typically used as anti-solventsThe low polarity of ethers makes them poor solvents for ionic salts, thus inducing precipitation when added to a solution of the salt.[10]
Esters (e.g., Ethyl acetate) Can be used as a primary solvent or in a co-solvent systemModerately polar and can be effective for certain amine hydrochlorides.[1]
Hydrocarbons (e.g., Heptane, Hexane) Primarily used as anti-solventsVery non-polar, effectively inducing crystallization when added to a solution.[9]

The Power of Co-Solvent Systems: Often, a single solvent does not provide the ideal solubility profile. In such cases, a co-solvent system, typically a mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), can be employed to fine-tune the supersaturation level.

Core Crystallization Techniques: Protocols and Best Practices

The following section details the most common and effective techniques for crystallizing amine hydrochlorides, complete with step-by-step protocols and the underlying scientific rationale.

Cooling Crystallization

This is the most traditional and widely used method, relying on the principle that the solubility of the amine hydrochloride decreases as the temperature of the solution is lowered.

Protocol for Cooling Crystallization:

  • Dissolution: In a suitable flask, dissolve the crude amine hydrochloride in the minimum amount of a pre-heated "good" solvent (e.g., ethanol, isopropanol) to achieve a saturated solution. Gentle heating and stirring can be applied to facilitate dissolution.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from acting as unwanted nucleation sites.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate further.[11]

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow for Cooling Crystallization

G A Dissolve Amine HCl in Minimal Hot Solvent B Hot Filtration (Optional) A->B Remove Insolubles C Slow Cooling to Room Temperature A->C No Insolubles B->C D Further Cooling (Ice Bath/Refrigerator) C->D Maximize Yield E Isolate Crystals (Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals (Under Vacuum) F->G

Caption: A schematic workflow of the cooling crystallization process.

Anti-Solvent Addition (Solvent Precipitation)

This technique involves the addition of a miscible "anti-solvent" to a solution of the amine hydrochloride to induce supersaturation and subsequent crystallization.[12][13]

Protocol for Anti-Solvent Addition:

  • Dissolution: Dissolve the amine hydrochloride in a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., diethyl ether, heptane) to the stirred solution. The addition should be dropwise to control the rate of supersaturation.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation. At this point, you can stop the addition and allow the crystals to grow.

  • Maturation: Allow the mixture to stir for a period to allow for complete crystallization and crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Decision Tree for Anti-Solvent Addition

G Start Start: Dissolved Amine HCl in 'Good' Solvent Add_AS Slowly Add 'Anti-Solvent' Start->Add_AS Cloudy Solution Becomes Cloudy? Add_AS->Cloudy Stop_Add Stop Addition, Allow Growth Cloudy->Stop_Add Yes Continue_Add Continue Dropwise Addition Cloudy->Continue_Add No Isolate Isolate, Wash, and Dry Crystals Stop_Add->Isolate Continue_Add->Cloudy

Caption: A decision-making workflow for the anti-solvent addition technique.

Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality single crystals, often used when only small amounts of material are available.[11] The principle involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[14][15][16]

Protocol for Vapor Diffusion (Hanging Drop Method):

  • Prepare the Reservoir: In a well of a crystallization plate or a small beaker, place a reservoir of the "anti-solvent".

  • Prepare the Drop: On a siliconized glass coverslip, place a small drop (a few microliters) of a concentrated solution of the amine hydrochloride in a "good" solvent.

  • Seal the System: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Over time, the anti-solvent vapor will diffuse into the drop, slowly increasing the concentration of the amine hydrochloride and inducing crystallization.

  • Crystal Growth: Allow the setup to remain undisturbed for several days to weeks for crystals to grow.

  • Isolation: Carefully remove the crystals from the drop using a small loop or needle.

Vapor Diffusion Setup (Hanging Drop)

G cluster_0 Sealed Well cluster_1 Inverted Coverslip Reservoir Reservoir of 'Anti-Solvent' Drop Drop of Amine HCl in 'Good' Solvent' Vapor Vapor Diffusion Reservoir->Vapor Vapor->Drop

Caption: A diagram illustrating the hanging drop vapor diffusion method.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound is coming out of solution above its melting point or is too soluble.Add more of the "good" solvent to keep the compound in solution at a higher temperature before cooling.[4]
No Crystals Form The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration.[4] Add a seed crystal to induce nucleation. Scratch the inside of the flask with a glass rod to create nucleation sites.
Rapid Precipitation/Poor Crystal Quality The solution is too supersaturated, leading to rapid nucleation.Re-dissolve the solid by heating and add a small amount of additional "good" solvent to reduce the level of supersaturation.[4]
Colored Crystals Presence of colored impurities.Treat the solution with activated charcoal before hot filtration to adsorb the colored impurities.[4]

A Note on Polymorphism

It is crucial for researchers in drug development to be aware of polymorphism – the ability of a compound to exist in more than one crystalline form.[17] Different polymorphs of the same amine hydrochloride can exhibit different solubilities, dissolution rates, and stability, which can have significant implications for the drug's performance. The choice of solvent and the crystallization conditions can influence which polymorphic form is obtained. Therefore, it is essential to characterize the resulting crystalline solid using techniques such as X-ray powder diffraction (XRPD) to identify the polymorphic form.[17]

Conclusion

The crystallization of amine hydrochlorides is a critical and often challenging step in pharmaceutical development. A thorough understanding of the underlying principles of solubility, supersaturation, and nucleation, combined with a systematic approach to solvent selection and the application of appropriate crystallization techniques, is essential for success. The protocols and troubleshooting guide provided in these application notes serve as a valuable resource for researchers and scientists working to produce high-quality, crystalline amine hydrochloride salts.

References

  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction.
  • Guide for crystallization. Various Authors.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate.
  • Various Authors. (2018, May 13). Ways of crashing out amines. Reddit.
  • Google Patents. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization.
  • National Center for Biotechnology Information. (2011, January 16). Protein Crystallization for X-ray Crystallography.
  • YouTube. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization.
  • Biology Linac Coherent Light Source. Crystal Growth.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Chlorophenyl)-2-methylpropylamine HCl

Welcome to the technical support center for 2-(4-Chlorophenyl)-2-methylpropylamine HCl. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)-2-methylpropylamine HCl. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and stability of 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Q1: What are the recommended storage conditions for 2-(4-Chlorophenyl)-2-methylpropylamine HCl?

A1: To ensure the long-term stability of 2-(4-Chlorophenyl)-2-methylpropylamine HCl, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] The compound is known to be sensitive to moisture, so protection from humidity is crucial to prevent potential degradation.[1] For extended storage, maintaining a controlled environment is recommended.

Q2: What are the primary known incompatibilities of this compound?

A2: 2-(4-Chlorophenyl)-2-methylpropylamine HCl is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to rapid degradation of the molecule. Care should be taken to avoid cross-contamination with such chemicals in the laboratory.

Q3: What are the likely degradation pathways for 2-(4-Chlorophenyl)-2-methylpropylamine HCl under stress conditions?

A3: While specific degradation studies on 2-(4-Chlorophenyl)-2-methylpropylamine HCl are not extensively published, based on its chemical structure (a primary amine, a tertiary carbon, and a chlorophenyl ring), the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The primary amine is susceptible to oxidation, potentially forming N-oxide or other oxidative degradation products. The benzylic position could also be a site for oxidation.

  • Hydrolysis: Although generally more stable than esters or amides, the C-N bond could be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less common for simple amines.

  • Photodegradation: Aromatic compounds and molecules with heteroatoms can be susceptible to degradation upon exposure to light. Photolytic studies are necessary to determine the extent of this lability.

  • Thermal Degradation: High temperatures can induce decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

Forced degradation studies are essential to definitively identify the degradation products and pathways for this specific molecule.[3][4]

Q4: How can I monitor the stability of my 2-(4-Chlorophenyl)-2-methylpropylamine HCl sample over time?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5] This method should be capable of separating the parent compound from any potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow for the quantification of any degradation.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the handling and analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Issue 1: Inconsistent Potency or Purity Results in Stored Samples
  • Symptom: You observe a decrease in the measured potency or an increase in impurity peaks in your analytical chromatogram for samples that have been stored for a period.

  • Potential Cause: This is likely due to the degradation of the compound. As noted, 2-(4-Chlorophenyl)-2-methylpropylamine HCl is sensitive to moisture and strong oxidizing agents.[1] Improper storage is a common cause of degradation.

  • Troubleshooting Workflow:

    start Inconsistent Results Observed check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage check_handling Review Sample Handling Procedures (Avoid Oxidizing Agents) check_storage->check_handling forced_degradation Perform Forced Degradation Study to Identify Degradants check_handling->forced_degradation analytical_method Confirm Analytical Method is Stability-Indicating forced_degradation->analytical_method reanalyze Re-analyze Stored Sample analytical_method->reanalyze implement_controls Implement Stricter Storage and Handling Controls reanalyze->implement_controls end Consistent Results Achieved implement_controls->end

    Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Appearance of Unknown Peaks in Chromatograms During Method Development
  • Symptom: During the development of an analytical method, you observe unexpected peaks that are not present in the initial analysis of a fresh sample.

  • Potential Cause: The analytical conditions themselves (e.g., pH of the mobile phase, temperature, exposure to air on an autosampler) might be causing on-column or in-situ degradation of the analyte.

  • Troubleshooting Steps:

    • Evaluate Mobile Phase pH: Amines can be sensitive to extreme pH values. Evaluate the stability of the compound in the mobile phase over a typical analysis run time.

    • Assess Temperature Effects: If using elevated column temperatures, assess the thermal stability of the compound under these conditions.

    • Investigate Oxidative Degradation: If the mobile phase is not de-gassed, or if the sample is exposed to air for extended periods in the autosampler, oxidative degradation may occur.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the drug substance.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(4-Chlorophenyl)-2-methylpropylamine HCl in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at various time points. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light. Collect samples at various time points.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature.
Photodegradation Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2). Protect a control sample from light.

3. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating HPLC method. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a common starting point for amine-containing compounds.[5]

  • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

Caption: Workflow for a forced degradation study.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Jain, R., & Gupta, A. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(2), 157-164. [Link]

  • Sultana, N., & Arayne, M. S. (2010). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry, 29(9), 1033-1047. [Link]

  • Stojanovska, J., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Macedonian Pharmaceutical Bulletin, 68(1), 101-110. [Link]

Sources

Optimization

Technical Support Center: Identification of 2-(4-Chlorophenyl)-2-methylpropylamine HCl Degradation Products

Welcome to the technical support center for the identification of degradation products of 2-(4-Chlorophenyl)-2-methylpropylamine HCl. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification of degradation products of 2-(4-Chlorophenyl)-2-methylpropylamine HCl. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stability testing and impurity identification. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experimental outcomes.

Introduction to Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop stability-indicating analytical methods.[1] Understanding the degradation profile of 2-(4-Chlorophenyl)-2-methylpropylamine HCl is essential for ensuring its quality, safety, and efficacy throughout its lifecycle.

The structure of 2-(4-Chlorophenyl)-2-methylpropylamine HCl, featuring a primary amine and a chlorophenyl group, suggests potential susceptibility to specific degradation pathways, including oxidation and reactions involving the aromatic ring. This guide will walk you through the common challenges and questions that arise during the investigation of these degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for 2-(4-Chlorophenyl)-2-methylpropylamine HCl?

Given the chemical structure of 2-(4-Chlorophenyl)-2-methylpropylamine HCl, the most common degradation mechanisms to investigate are hydrolysis, oxidation, and photolysis.[3]

  • Hydrolysis: While the molecule lacks ester or amide bonds highly susceptible to hydrolysis, forced conditions at extreme pH and temperature should still be evaluated.[4]

  • Oxidation: The primary amine group is a potential site for oxidation. This can lead to the formation of corresponding imines, aldehydes, or further degradation products. The presence of a tertiary carbon attached to the phenyl ring could also be a site of oxidative cleavage.

  • Photolysis: Exposure to UV or visible light can induce degradation, potentially through free-radical mechanisms involving the chlorophenyl ring.

It is also crucial to consider potential interactions with excipients, which can lead to the formation of adducts or catalyze degradation.[5]

Q2: I am not seeing any degradation under my initial stress conditions. What should I do?

If you observe no degradation, it's possible the stress conditions are not stringent enough. Here’s a systematic approach to troubleshoot this:

  • Increase Stressor Concentration: For acidic and basic hydrolysis, consider increasing the molarity of the acid or base (e.g., from 0.1N to 1N or higher). For oxidative degradation, increase the concentration of the oxidizing agent (e.g., H₂O₂ from 3% to 30%).

  • Elevate Temperature: Increasing the temperature can accelerate degradation.[6] Conduct your studies at a higher temperature (e.g., 60-80°C), but be mindful of potential changes in the degradation pathway at excessively high temperatures.

  • Extend Exposure Time: If initial time points (e.g., 24 hours) show no degradation, extend the duration of the study (e.g., up to 7 days).[6]

  • Review Analytical Method Sensitivity: Ensure your analytical method has a sufficiently low limit of detection (LOD) and limit of quantitation (LOQ) to detect low levels of degradation products.

Q3: My chromatogram shows several small, poorly resolved peaks after degradation. How can I improve the separation?

Poor resolution of degradation products is a common challenge. Here are some strategies to improve your chromatographic separation, typically using a stability-indicating HPLC method:[7][8]

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the resolution of peaks with different polarities.

    • pH Adjustment: Varying the pH of the aqueous portion of the mobile phase can alter the ionization state of both the parent drug and its degradation products, significantly impacting retention and selectivity.

    • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a combination of both.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency, and adjusting the column temperature can affect selectivity.

Q4: How do I identify the structure of an unknown degradation product?

The identification and characterization of degradation products typically involve a combination of chromatographic and spectroscopic techniques.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone for identifying degradation products.[9][10][11] It provides the molecular weight of the impurities and, with tandem MS (MS/MS), valuable fragmentation data to elucidate the structure.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF or Orbitrap MS provide highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurity is often necessary, followed by analysis using ¹H NMR, ¹³C NMR, and 2D NMR techniques.[4]

The logical workflow for identification is visualized in the diagram below.

G cluster_0 Degradation Product Identification Workflow A Forced Degradation Sample Analysis by LC-UV/MS B Obtain Molecular Weight and Fragmentation Data A->B LC-MS/MS C Propose Putative Structures B->C Interpret Spectra D Isolate Major Degradation Products C->D Preparative HPLC E Structural Elucidation by NMR D->E 1D and 2D NMR F Confirm Structure E->F Data Analysis

Caption: Workflow for the identification of degradation products.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Mass Spectral Data
Problem Potential Cause Recommended Solution
No or weak MS signal for a chromatographic peak - The compound does not ionize well under the chosen conditions.- Mobile phase components are causing ion suppression.- Experiment with different ionization sources (ESI vs. APCI).- Switch between positive and negative ion modes.- Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate) instead of non-volatile salts (e.g., phosphate).
Complex and uninterpretable mass spectra - In-source fragmentation.- Presence of multiple co-eluting species.- Formation of adducts (e.g., with sodium, potassium, or mobile phase components).- Reduce the fragmentor or cone voltage.- Improve chromatographic separation (see FAQ 3).- Scrutinize the spectra for common adducts and subtract their mass from the observed m/z.
Inaccurate mass measurement in HRMS - Poor calibration of the mass spectrometer.- Insufficient signal intensity.- Recalibrate the instrument across the mass range of interest.- Optimize chromatographic conditions to improve peak shape and intensity.
Guide 2: Managing Unexpected Degradation Profiles
Problem Potential Cause Recommended Action
Degradation is observed in the control sample (no stressor) - The drug substance is unstable at the experimental temperature.- Contamination of the solvent or glassware.- Degradation induced by light during sample preparation.- Run a control at a lower temperature (e.g., room temperature or refrigerated).- Use high-purity solvents and thoroughly clean all glassware.- Protect samples from light using amber vials or by working under low-light conditions.
Different degradation products are observed in the drug product compared to the drug substance - Interaction with excipients.- The pH of the formulation differs from the stress conditions.- Conduct compatibility studies with individual excipients.- Analyze the placebo formulation under the same stress conditions to identify any excipient-related degradants.[5]
The extent of degradation is significantly higher than expected (>20-30%) - The stress conditions are too harsh, leading to secondary degradation.- Reduce the stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%. This allows for a clearer view of the primary degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

  • Preparation of Stock Solution: Prepare a stock solution of 2-(4-Chlorophenyl)-2-methylpropylamine HCl in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep a sample at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep a sample at room temperature and another at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the sample at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating LC-MS method.

G cluster_1 Forced Degradation Experimental Workflow Start Prepare Drug Substance Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Oxidation Oxidation (30% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze by LC-MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: A typical workflow for a forced degradation study.

Protocol 2: Stability-Indicating LC-MS Method

The following table provides a starting point for developing a stability-indicating LC-MS method. This method will need to be optimized and validated for your specific application.

Parameter Typical Conditions
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection Diode Array Detector (DAD) scanning from 200-400 nm
MS Detector ESI in Positive Ion Mode
MS Scan Range m/z 100-1000

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 3(6), 387-390. Retrieved from [Link]

  • National Institutes of Health. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(7), 597-605. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(1). Retrieved from [Link]

  • National Institutes of Health. (2014). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Iranian Journal of Pharmaceutical Research, 13(3), 969-976. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1978). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 67(8), 1085-1088. Retrieved from [Link]

  • ResearchGate. (2014). Degradation chromatograms of methylparaben, propylparaben and sodium valproate using (a). Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of forced degradation studies. Retrieved from [Link]

  • Eawag. (1998). 3-Phenylpropionate Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1007. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 29. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Retrieved from [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]

  • PubMed. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Water Research, 190, 116719. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2021). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1166-1178. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 11(9), 4153-4159. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Analysing Impurities and Degradation Products. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Chlorophenyl)-2-methylpropylamine HCl

Case ID: PUR-2-CMPA-HCl Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary You are encountering difficulties with 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS: 1002557-0...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2-CMPA-HCl Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering difficulties with 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS: 1002557-04-1). This molecule is a primary amine featuring a gem-dimethyl group at the


-position relative to the nitrogen.[1]

The Core Problem: The structural combination of a primary amine and the bulky gem-dimethyl group creates significant steric hindrance that disrupts efficient crystal packing. This leads to the notorious "oiling out" phenomenon during salt formation, where the product separates as a viscous, hygroscopic syrup rather than a crystalline solid. Furthermore, if synthesized via nitrile reduction, the similar polarity of the unreacted nitrile starting material complicates separation.

This guide provides a self-validating purification protocol designed to overcome these thermodynamic hurdles.

Module 1: The "Oiling Out" Phenomenon

User Question: "I added HCl in dioxane to my free base, but instead of a white precipitate, I got a yellow sticky oil that won't crystallize. Scratching the flask doesn't help. How do I fix this?"

Root Cause Analysis

The "oil" you see is likely a supersaturated solution of the amine salt containing trapped solvent and impurities (likely unreacted nitrile or des-chloro byproducts). The gem-dimethyl group prevents the molecules from easily aligning into a crystal lattice. Additionally, if water is present (even trace amounts), this highly hygroscopic salt will form a hydrate that remains liquid.

The "Dual-Solvent Displacement" Protocol

To force crystallization, we must use a solvent system that dissolves the impurities but forces the amine HCl out of solution slowly to allow lattice organization.

Recommended Solvent System: Isopropanol (IPA) + Ethyl Acetate (EtOAc) or Diethyl Ether (


).[1]
ParameterSpecificationReason
Primary Solvent Isopropanol (IPA)Dissolves the salt when hot; moderate polarity.[1]
Anti-Solvent Ethyl Acetate (EtOAc)Poor solubility for the salt; good for non-polar impurities.
Temperature 60°C

-10°C
Slow cooling is critical to avoid amorphous precipitation.[1]
Step-by-Step Recovery:
  • Redissolve: Take your "oil" and add the minimum amount of hot IPA (60°C) required to just dissolve it. Do not add excess.

  • Seed (Optional but Recommended): If you have any solid seed crystal, add it now.[1] If not, proceed to step 3.

  • The Cloud Point: While stirring rapidly, add EtOAc dropwise until a faint, persistent cloudiness appears.

  • The Annealing Phase: Add one drop of IPA to clear the cloudiness. Turn off the heat and let the flask cool to room temperature undisturbed (wrap in foil to cool slowly).

  • Crystallization: Once at room temperature, move to a fridge (4°C) for 4 hours, then a freezer (-10°C) overnight.

  • Filtration: Filter the white needles quickly under nitrogen (to prevent moisture absorption) and wash with cold EtOAc.[1]

Module 2: Impurity Removal (Nitrile Contamination)

User Question: "My NMR shows a small but persistent peak around 1.3 ppm and weak IR absorbance at 2240 cm⁻¹. I suspect unreacted nitrile starting material.[1] Recrystallization isn't removing it."

Root Cause Analysis

The starting material, 2-(4-chlorophenyl)-2-methylpropanenitrile , has a solubility profile similar to the free amine in many organic solvents.[1] Recrystallization often co-precipitates this neutral impurity.[1] The only robust separation method relies on the basicity difference .

The "pH-Swing" Extraction Workflow

You must exploit the fact that the amine can be ionized (water-soluble) while the nitrile remains neutral (organic-soluble).[1]

Protocol:

  • Dissolution: Dissolve your crude amine HCl in Water (approx. 10 mL/g).[1]

  • Acid Wash (Critical Step): Acidify the aqueous layer to pH < 2 using 1M HCl.[1]

    • Chemistry: The amine is now fully protonated (

      
      ) and locked in the water phase.
      
  • Organic Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) or Toluene (

    
     volumes).[1]
    
    • Result: The neutral nitrile impurity partitions into the DCM and is discarded. The amine remains in the water.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 20% NaOH until pH > 12.

    • Observation: The purified free amine will oil out or precipitate.

  • Extraction: Extract the free amine into DCM or TBME (Methyl tert-butyl ether).[1]

  • Salt Formation: Dry the organic layer (

    
    ) and then re-form the HCl salt using anhydrous HCl in Dioxane/Ether.
    

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold, distinguishing between physical issues (oiling) and chemical issues (impurities).

PurificationLogic Start Crude 2-(4-Chlorophenyl)-2-methylpropylamine HCl CheckState Physical State Check Start->CheckState Oil Oiling Out / Sticky Gum CheckState->Oil Viscous Liquid Solid Solid / Powder CheckState->Solid Precipitate Action_Cryst Dual-Solvent Crystallization (IPA / EtOAc) Oil->Action_Cryst CheckPurity Impurity Check (NMR/IR) Solid->CheckPurity Nitrile Nitrile Present (Neutral Impurity) CheckPurity->Nitrile IR: 2240 cm-1 Clean High Purity CheckPurity->Clean No peaks Action_pH Perform pH-Swing Extraction (Acid Wash -> Base Release) Nitrile->Action_pH Final Pure Crystalline Salt Clean->Final Action_pH->CheckState Re-form Salt Action_Cryst->CheckPurity After Drying

Figure 1: Decision matrix for the purification of sterically hindered primary amine salts.

Module 4: FAQ & Troubleshooting

Q: I am worried about losing the chlorine atom during reduction. Is this a risk? A: Yes. If you synthesized this amine by reducing the nitrile using catalytic hydrogenation (e.g.,


, Pd/C), the aryl-chloride bond is labile and prone to hydrogenolysis (dechlorination).
  • Diagnostic: Check MS for a peak at [M-34] relative to the product.

  • Prevention: Use Borane-THF (

    
    )  or Lithium Aluminum Hydride (LAH)  at controlled temperatures (0°C) instead of catalytic hydrogenation.[1] These hydride donors preserve the Ar-Cl bond.[1]
    

Q: The salt is extremely hygroscopic. It turns to goo on the funnel. A: This is characteristic of amines with this scaffold.

  • Fix: Do not use a paper filter.[1] Use a sintered glass frit.

  • Fix: Perform the filtration under a blanket of Nitrogen or Argon.

  • Fix: Immediately transfer the wet cake to a vacuum oven (40°C) with

    
     or silica gel desiccant present.
    

Q: Can I use Ethanol instead of Isopropanol? A: Yes, but Ethanol often holds more water. If you use Ethanol, ensure it is Absolute (200 proof).[1] Water is the enemy of crystallization for this specific salt.

References

  • Sibutramine and Related Compounds: The synthesis and purification of the 2-(4-chlorophenyl)

    • Source: Jeffery, J. E., et al. (1990). "Synthesis and purification of aryl-cycloalkylamine derivatives." U.S. Patent 4,929,629.[1]

  • Amine Salt Crystallization: General principles of "oiling out" and dual-solvent recrystalliz

    • Source: Mettler Toledo.[1] "Recrystallization Guide: Solvents and Methods."

  • Nitrile Reduction & Impurities: Methodologies for selective reduction of nitriles to primary amines preserving Ar-Cl bonds.[1]

    • Source: PubChem Compound Summary for 2-(4-Chlorophenyl)-2-methylpropylamine.

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl

Welcome to the technical support center for the HPLC analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential analytical challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls associated with this basic amine compound.

Understanding the Analyte: Key Physicochemical Properties

2-(4-Chlorophenyl)-2-methylpropylamine is a primary amine. Its basic nature is a critical factor in HPLC method development, as it can lead to strong interactions with the stationary phase, resulting in poor peak shapes.

PropertyEstimated Value/InformationImplication for HPLC Analysis
Chemical Structure C₁₀H₁₄ClN · HClThe primary amine group is susceptible to protonation. The chlorophenyl group provides UV absorbance.
Molecular Weight 220.14 g/mol (as HCl salt)[1]Essential for preparing standard solutions of known concentration.
pKa (predicted) ~9.5 - 10.5The amine group will be protonated at acidic and neutral pH. A low pH mobile phase is necessary to suppress interactions with silanol groups on the silica-based stationary phase.[2]
UV-Vis Spectrum (λmax) Estimated ~220-230 nmThe chlorophenyl chromophore is expected to have a UV maximum in this range, suitable for UV detection.
Solubility Soluble in methanol and water.[3]Sample preparation should be straightforward in common HPLC solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the HPLC analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl?

A1: The most prevalent issue is significant peak tailing. This is due to the interaction of the basic primary amine group with acidic silanol groups on the surface of silica-based reversed-phase columns.[4][5] These secondary interactions lead to a non-ideal chromatographic peak shape, which can compromise resolution and the accuracy of quantification.

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A robust starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a low pH buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5-3.0 with phosphoric acid). A gradient elution from a lower to a higher percentage of acetonitrile is often a good strategy for separating the main peak from any impurities. Detection at approximately 225 nm is a reasonable starting point.

Q3: Why is a low pH mobile phase recommended?

A3: A low pH mobile phase (ideally 2 pH units below the pKa of the analyte) serves two main purposes. First, it ensures that the analyte is consistently in its protonated form. Second, and more importantly, it suppresses the ionization of residual silanol groups on the silica stationary phase, thereby minimizing the secondary ionic interactions that cause peak tailing.[6]

Q4: Can I use a pure water/acetonitrile mobile phase without a buffer?

A4: It is strongly discouraged. An unbuffered mobile phase will not have a stable pH, leading to poor reproducibility of retention times and peak shapes. The pH of the mobile phase is a critical parameter for controlling the chromatography of this basic compound.

Q5: My sample is dissolved in DMSO, but it precipitates upon injection. What should I do?

A5: This is a common issue when a sample is dissolved in a strong organic solvent and injected into a mobile phase with a high aqueous content. To resolve this, try to dissolve the sample in the initial mobile phase composition or a solvent mixture that is miscible with the mobile phase and has a similar or weaker elution strength.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl.

Problem 1: Severe Peak Tailing or Splitting

Symptoms:

  • The peak for 2-(4-Chlorophenyl)-2-methylpropylamine HCl has an asymmetry factor > 1.5.

  • The peak may appear broad or split into a doublet.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for peak tailing and splitting.

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

    • Adjust the pH to 2.8 with 85% phosphoric acid.

    • Filter the buffer through a 0.22 µm filter.

    • Use this buffer as the aqueous component of your mobile phase with acetonitrile.

  • Column Selection:

    • Utilize a modern, high-purity, end-capped C18 or a C18 column with a polar-embedded group. These columns have fewer accessible silanol groups, reducing secondary interactions.

Problem 2: Drifting Retention Times

Symptoms:

  • The retention time for the analyte consistently increases or decreases over a sequence of injections.

Root Cause Analysis and Solutions:

Sources

Troubleshooting

Overcoming matrix effects in LC-MS/MS analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl

Ticket #CP-409: Ion Suppression in 2-(4-Chlorophenyl)-2-methylpropylamine (Chlorphentermine) Analysis[1][2] Status: Open Assigned Specialist: Senior Application Scientist Analyte Class: Lipophilic Primary Amine (Amphetam...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CP-409: Ion Suppression in 2-(4-Chlorophenyl)-2-methylpropylamine (Chlorphentermine) Analysis[1][2]

Status: Open Assigned Specialist: Senior Application Scientist Analyte Class: Lipophilic Primary Amine (Amphetamine-like) Matrix: Biological Fluids (Plasma/Serum/Urine)[1][2]

Executive Summary

You are encountering signal instability or sensitivity loss during the quantification of 2-(4-Chlorophenyl)-2-methylpropylamine HCl (Chlorphentermine). Due to the molecule's physicochemical properties (lipophilic cation at acidic pH, LogP ~3.4, pKa ~10), it is highly susceptible to matrix effects (ME) , specifically ion suppression caused by endogenous phospholipids (glycerophosphocholines and lysophosphocholines) in Electrospray Ionization (ESI+).

This guide provides a self-validating troubleshooting workflow to diagnose, isolate, and eliminate these effects.

Phase 1: Diagnostic Workflow (Is it Matrix Effect?)

Before changing your extraction method, you must visualize the suppression zone. Do not rely solely on extraction recovery calculations, as they can mask suppression if the internal standard is also suppressed.

Protocol 1.1: Post-Column Infusion (The Bonfiglio Method)

This is the "gold standard" for visualizing where matrix components elute relative to your analyte.

Setup:

  • Infusion Pump: Syringe pump delivering neat analyte solution (100 ng/mL in mobile phase) at 10 µL/min.[1][2]

  • LC Flow: Connect the LC column effluent to a T-piece.

  • MS Source: Connect the T-piece output to the ESI source.

  • Injection: Inject a blank matrix extract (processed exactly like your samples) via the LC.

Interpretation:

  • Flat Baseline: No matrix effect.[1][2]

  • Negative Dip: Ion suppression (Analytes eluting here will lose sensitivity).[1][2]

  • Positive Hump: Ion enhancement.[1][2][3]

PostColumnInfusion cluster_0 LC System cluster_1 Infusion System LC_Pump LC Gradient Flow (0.4 mL/min) Injector Injector (Blank Matrix Extract) LC_Pump->Injector Column Analytical Column (C18) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Syringe Syringe Pump (Analyte Standard) Syringe->T_Piece MS ESI Source (Mass Spectrometer) T_Piece->MS Data Chromatogram (Baseline Monitoring) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects in real-time.[1][2]

Phase 2: Sample Preparation (The Root Cause)

If Phase 1 confirms your analyte elutes in a suppression zone (typically the "phospholipid tail" of a previous injection or co-eluting lipids), you must upgrade your cleanup.

The Problem: Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids in the sample. The Solution: Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates.[1][2]

Comparative Strategy Table
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)HybridSPE / PL Removal
Mechanism Solubility crashPartitioning (LogP driven)Lewis Acid-Base Interaction (Zirconia)
Phospholipid Removal < 5% (Poor)> 98% (Excellent)> 99% (Superior)
Complexity LowHigh (Evaporation/Reconstitution)Medium (Pass-through)
Suitability for Chlorphentermine NOT RECOMMENDED HIGHLY RECOMMENDED RECOMMENDED (High Throughput)
Protocol 2.1: Optimized LLE for Chlorphentermine

Because Chlorphentermine is a base (pKa ~10), you must suppress ionization to drive it into the organic layer.

  • Alkalization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 100 µL plasma. (Target pH > 11).[1][2]

  • Extraction Solvent: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .[1][2]

    • Why: Chlorinated amines partition excellently into MTBE; phospholipids tend to stay in the aqueous phase.

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in Mobile Phase.

Phase 3: Chromatographic Resolution

If you cannot use LLE, you must chromatographically separate the analyte from the phospholipids.

Phospholipid Behavior:

  • Glycerophosphocholines (GPC): Elute late (high %B).[1][2]

  • Lysophosphocholines (LPC): Elute earlier, often co-eluting with drug molecules.[1][2]

Strategy:

  • Column Choice: Use a Biphenyl or PFP (Pentafluorophenyl) column instead of C18.[1][2]

    • Mechanism:[2][3][4][5][6][7][8] These phases offer pi-pi interactions with the chlorophenyl ring of Chlorphentermine, increasing retention and selectivity relative to aliphatic lipids.

  • Gradient Wash: Ensure your gradient goes to 95-100% B for at least 2 minutes after the analyte elutes to burn off late-eluting GPCs.[1][2]

  • Mobile Phase Additive: Use Formic Acid (0.1%) .[1][2] Avoid high concentrations of ammonium acetate if sensitivity is low, as it can suppress ionization of amines.[2]

Phase 4: Internal Standard Selection

Critical Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Chlorphentermine-d4 or -d5).[1][2]

  • Why: An analog IS (like Phentermine) will not co-elute perfectly.[1][2] If the matrix effect is a narrow "dip" in the baseline, the IS might be in the dip while the analyte is out (or vice versa), leading to failed quantification. A deuterated IS co-elutes and experiences the exact same suppression, mathematically correcting the error.

Troubleshooting Flowchart

MatrixEffectTroubleshooting Start Start: Low Sensitivity / Poor Precision Step1 Perform Post-Column Infusion Start->Step1 Decision1 Suppression Observed at RT? Step1->Decision1 Step2 Check Internal Standard (IS) Decision1->Step2 No (Issue is likely recovery) Action1 Switch to LLE or HybridSPE Decision1->Action1 Yes (Major Suppression) Decision2 Is IS Deuterated? Step2->Decision2 Action3 Purchase SIL-IS (Chlorphentermine-d5) Decision2->Action3 No Result Calculate Matrix Factor (Matuszewski Method) Decision2->Result Yes Action2 Modify LC Gradient / Column (Biphenyl) Action1->Action2 If suppression persists Action2->Result Action3->Result

Figure 2: Decision tree for isolating and resolving matrix effects.

Frequently Asked Questions (FAQs)

Q: My Matrix Factor (MF) is 0.6. Is this acceptable? A: An absolute MF of 0.6 (40% suppression) is acceptable only if the IS-normalized Matrix Factor is close to 1.0 (e.g., 0.95–1.[1][2]05) and the CV of the MF across 6 different lots of matrix is <15%. If the suppression varies wildly between patients (Lot 1 = 0.6, Lot 2 = 0.9), your method will fail validation.

Q: Can I just dilute my sample to reduce matrix effects? A: Yes, dilution is the simplest way to reduce matrix load. However, Chlorphentermine is often dosed at low levels.[2] If your LLOQ (Lower Limit of Quantitation) allows it, a 1:5 or 1:10 dilution with water is often more effective than complex extraction optimization.[2]

Q: Why do I see "ghost peaks" in my blank samples? A: This is likely phospholipid build-up on the column from previous injections eluting in subsequent runs.[2]

  • Fix: Run a "sawtooth" gradient wash (95% B) at the end of every injection.

  • Fix: Inject a solvent blank after high-concentration samples.[1][2]

Q: Is APCI (Atmospheric Pressure Chemical Ionization) better than ESI? A: Generally, yes.[1][2] APCI is less susceptible to matrix effects than ESI because ionization occurs in the gas phase, reducing competition for droplet surface charge. If you have an APCI source available and sensitivity is sufficient, switch to APCI.[2]

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link[1][2]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999).[2] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

In vitro comparison of 2-(4-Chlorophenyl)-2-methylpropylamine HCl and cathinone derivatives

Executive Summary This guide provides a technical comparison between 2-(4-Chlorophenyl)-2-methylpropylamine HCl (Chlorphentermine) and synthetic cathinone derivatives (e.g., Mephedrone, MDPV). While both classes share a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(4-Chlorophenyl)-2-methylpropylamine HCl (Chlorphentermine) and synthetic cathinone derivatives (e.g., Mephedrone, MDPV). While both classes share a phenethylamine backbone, the presence of a beta-keto group in cathinones and a para-chloro substitution in Chlorphentermine fundamentally alters their pharmacodynamics.

Key Distinction: Chlorphentermine acts primarily as a selective serotonin releasing agent (SSRA) with high lipophilicity, historically linked to phospholipidosis. In contrast, cathinones vary widely from non-selective monoamine releasers (Mephedrone) to potent reuptake inhibitors (MDPV), with toxicity profiles centered on oxidative stress and mitochondrial dysfunction.

Structural & Mechanistic Basis[1][2][3]

The pharmacological divergence stems from two specific chemical modifications to the amphetamine scaffold:

  • Beta-Keto Substitution (Cathinones): The addition of a ketone group at the

    
    -position decreases lipophilicity compared to non-keto amphetamines, altering blood-brain barrier (BBB) penetration and transporter affinity.[1]
    
  • Para-Chloro Substitution (Chlorphentermine): The addition of a chlorine atom at the 4-position of the phenyl ring shifts selectivity heavily towards the Serotonin Transporter (SERT), reducing dopaminergic potency relative to unsubstituted amphetamines.

Mechanistic Pathway Diagram

The following diagram illustrates the functional difference between a Substrate-Type Releaser (Chlorphentermine, Mephedrone) and a Transporter Blocker (MDPV).

Mechanism cluster_synapse Synaptic Cleft Dynamics SERT SERT Transporter 5 5 SERT->5 DAT DAT Transporter CP Chlorphentermine (Substrate) CP->SERT Translocates & Reverses MEPH Mephedrone (Substrate) MEPH->SERT Translocates & Reverses MEPH->DAT Translocates & Reverses MDPV MDPV (Blocker) MDPV->DAT Binds & Occludes DA_Block DA Uptake Blocked MDPV->DA_Block HT_Out Non-Exocytotic Release

Figure 1: Mechanistic divergence. Chlorphentermine and Mephedrone act as substrates, reversing transporter flux to release neurotransmitters.[1] MDPV acts as a blocker, preventing reuptake without entering the neuron.[1]

Pharmacological Profiling: In Vitro Data[5][6][7][8]

The following data summarizes the binding affinity (


) and uptake inhibition (

) profiles. Lower values indicate higher potency.
ParameterChlorphentermine HClMephedrone (4-MMC)MDPV
Primary Mechanism Serotonin Releasing Agent (SRA)Non-selective Releaser (SRA/DRA)Reuptake Inhibitor (Blocker)
SERT Affinity (

)
High (~30–100 nM)Moderate (~150 nM)Low (> 3000 nM)
DAT Affinity (

)
Low (> 1000 nM)High (~500 nM)Very High (~4 nM)
DAT/SERT Ratio < 0.1 (Serotonin Dominant)~3.0 (Balanced/DA leaning)> 100 (Dopamine Selective)
Cytotoxicity (

)
N/A (Lipidosis risk)~1.5 mM (Hepatocytes)~0.8 mM (Hepatocytes)
Key Toxicity Phospholipidosis (Lysosomal)Oxidative Stress / HyperthermiaPsychosis / Cardiovascular

Critical Insight: The 4-Cl substitution in Chlorphentermine creates a steric and electronic environment that favors SERT binding over DAT. In contrast, the pyrrolidine ring in MDPV creates a bulky molecule that cannot pass through the transporter channel, forcing it to act as a blocker rather than a substrate.

Experimental Protocols

To validate the profiles above, two distinct assay workflows are required: Synaptosomal Uptake (Pharmacology) and LipidTOX (Toxicology).

Protocol A: Synaptosomal Monoamine Uptake Assay

Objective: Determine


 values for DAT/SERT inhibition.
System:  Rat brain synaptosomes (Striatum for DAT, Cortex for SERT).
  • Tissue Preparation:

    • Dissect rat brain tissue on ice.

    • Homogenize in 0.32 M sucrose (10 volumes) using a glass-Teflon homogenizer (10 strokes).

    • Centrifuge at 1,000 x g for 10 min (

      
      ) to remove debris.
      
    • Recover Supernatant (S1) and centrifuge at 17,000 x g for 20 min.

    • Resuspend the resulting pellet (P2 - crude synaptosomes) in Krebs-Henseleit buffer.

  • Assay Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound (Chlorphentermine or Cathinone) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 15 min at

      
      .
      
  • Uptake Initiation:

    • Add radiolabeled neurotransmitter (

      
      H-Dopamine or 
      
      
      
      H-Serotonin) at 50 nM final concentration.
    • Incubate for 5 min (ensure linear uptake phase).

  • Termination:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail and count CPM (Counts Per Minute).

    • Calculate

      
       using non-linear regression.
      
Protocol B: In Vitro Phospholipidosis Assay (HCS LipidTOX)

Objective: Differentiate Chlorphentermine (known inducer) from Cathinones. Chlorphentermine induces lysosomal accumulation of phospholipids (foam cell formation).

  • Cell Culture: Seed HepG2 or U937 cells in 96-well plates (10,000 cells/well).

  • Dosing: Treat cells with test compounds (1–100

    
    M) for 24–48 hours.
    
    • Positive Control:[2] Amiodarone (10

      
      M).
      
    • Vehicle Control: 0.1% DMSO.

  • Staining:

    • Add HCS LipidTOX™ Red phospholipidosis detection reagent (1:1000 dilution) directly to the media.

    • Add Hoechst 33342 (Nuclear stain).

    • Incubate for 30 min at

      
      .
      
  • Imaging:

    • Fix cells with 4% paraformaldehyde (optional, live imaging preferred).

    • Image using High-Content Screening (HCS) confocal microscopy.

    • Analysis: Quantify cytoplasmic granular intensity (Red channel) normalized to cell count (Blue channel).

Experimental Workflow Visualization

This diagram outlines the logical flow for a comparative study, ensuring self-validating data generation.

Workflow cluster_prep Phase 1: Sample Prep cluster_pharm Phase 2: Pharmacology (Uptake) cluster_tox Phase 3: Toxicology (Lipidosis) Tissue Brain Tissue / HepG2 Cells Fract Synaptosome Isolation Tissue->Fract Dose 48h Drug Exposure Tissue->Dose Incub Incubate + Drug Fract->Incub Radio Add 3H-Ligand Incub->Radio Filter GF/B Filtration Radio->Filter Scint Scintillation Counting Filter->Scint Data Comparative Profile Scint->Data IC50 Calculation Stain LipidTOX Staining Dose->Stain Image HCS Confocal Imaging Stain->Image Image->Data Fluorescence Quant

Figure 2: Dual-stream workflow for assessing pharmacological potency (left branch) and cytotoxic liability (right branch).

Toxicology Profile Comparison

Chlorphentermine: Phospholipidosis

Chlorphentermine is a cationic amphiphilic drug (CAD).[3] It enters lysosomes and becomes trapped due to protonation at acidic pH. It binds to phospholipids, inhibiting their degradation by phospholipases.

  • Marker: Appearance of lamellar bodies (myeloid bodies) in electron microscopy.

  • In Vitro Signal: High LipidTOX Red intensity.

Cathinones: Oxidative Stress & Cytotoxicity

Cathinones generally do not induce phospholipidosis to the same extent. Their toxicity is mediated by:

  • Mitochondrial Dysfunction: Depletion of ATP and collapse of membrane potential (

    
    ).
    
  • ROS Generation: Dopamine oxidation leads to quinone formation and reactive oxygen species.

  • Marker: Increased LDH release and MTT reduction failure.

References

  • Baumann, M. H., et al. (2013).[4] The pharmacology and toxicology of 'bath salts' (mephedrone, MDPV). Neuropharmacology.[5][6] Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[6] Synapse.[5][6][7][8][9] Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones.[10] PLoS One. Link

  • Thermo Fisher Scientific. HCS LipidTOX™ Phospholipidosis and Steatosis Detection Kit Protocol.Link

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: Mechanism of action and adverse effects. Archives of Toxicology. Link

Sources

Comparative

A Head-to-Head Comparison of Dopamine Reuptake Inhibition: 2-(4-Chlorophenyl)-2-methylpropylamine HCl (Chlorphentermine) vs. Cocaine

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed comparative analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl, also known as Chlorphentermine, and coc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of 2-(4-Chlorophenyl)-2-methylpropylamine HCl, also known as Chlorphentermine, and cocaine, with a specific focus on their interaction with the dopamine transporter (DAT). While both compounds are classified as central nervous system stimulants, their primary mechanisms of action and resulting pharmacological profiles differ significantly. Cocaine is a well-characterized dopamine reuptake inhibitor, leading to a rapid increase in synaptic dopamine and its associated reinforcing effects. In contrast, available evidence suggests that Chlorphentermine is a less potent stimulant with a primary role as a serotonin and norepinephrine releasing agent, exhibiting a weaker influence on the dopamine system. This guide will dissect these differences through an examination of their mechanisms of action, supporting experimental data, and detailed protocols for assessing their effects on dopamine neurotransmission.

Introduction: The Critical Role of the Dopamine Transporter

The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic signaling in the brain. It actively transports dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of the dopamine signal. This process is fundamental to various neurological functions, including motor control, motivation, reward, and cognition. The DAT is a primary target for numerous therapeutic agents and drugs of abuse. Inhibition of DAT function leads to an accumulation of extracellular dopamine, amplifying its effects on postsynaptic receptors.

Cocaine , a tropane alkaloid, is a classic example of a DAT inhibitor. Its potent blockade of dopamine reuptake is a key factor in its powerful stimulant and addictive properties.[1][2]

2-(4-Chlorophenyl)-2-methylpropylamine HCl (Chlorphentermine) is a phenethylamine derivative that has been investigated for its anorectic effects.[3] Unlike cocaine, its primary mechanism is not dopamine reuptake inhibition but rather the release of serotonin and norepinephrine.[4] While it shares structural similarities with other monoamine releasing agents, its impact on the dopamine system is considered to be less pronounced.[3]

This guide will explore the nuances of these two compounds, providing a clear, evidence-based comparison of their interactions with the dopamine transporter.

Mechanism of Action: Reuptake Inhibition vs. Release

The fundamental difference between cocaine and Chlorphentermine lies in their interaction with monoamine transporters.

Cocaine: A Competitive Blocker of the Dopamine Transporter

Cocaine binds to the dopamine transporter, competitively inhibiting the reuptake of dopamine from the synaptic cleft.[1] This blockade leads to a rapid and significant increase in the concentration of extracellular dopamine, which then prolongs the stimulation of postsynaptic dopamine receptors. This enhanced dopaminergic neurotransmission in reward pathways, such as the mesolimbic system, is believed to be the primary driver of cocaine's reinforcing and addictive effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine (DA) Dopamine (DA) Dopamine Vesicle->Dopamine (DA) Release Extracellular DA Dopamine (DA) Dopamine (DA)->Extracellular DA DAT Dopamine Transporter (DAT) Cocaine Cocaine Cocaine->DAT Blocks Extracellular DA->DAT Reuptake Dopamine Receptor Dopamine Receptor Extracellular DA->Dopamine Receptor Binding

Figure 1: Mechanism of Cocaine's Dopamine Reuptake Inhibition.

Chlorphentermine: A Monoamine Releasing Agent

Chlorphentermine belongs to a class of compounds that act as monoamine releasing agents.[4] Instead of blocking the transporter from the outside, these agents are substrates for the transporters themselves. They are taken up into the presynaptic neuron and disrupt the vesicular storage of monoamines, leading to an increase in cytosolic monoamine concentrations. This, in turn, reverses the direction of the transporter, causing it to pump dopamine, serotonin, and norepinephrine out of the neuron and into the synaptic cleft. Evidence suggests that Chlorphentermine has a more pronounced effect on serotonin and norepinephrine release compared to dopamine.[3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Cytosolic DA Cytosolic Dopamine Dopamine Vesicle->Cytosolic DA Release into Cytosol DAT Dopamine Transporter (DAT) Cytosolic DA->DAT Reverse Transport (Efflux) Extracellular DA Dopamine (DA) DAT->Extracellular DA Chlorphentermine Chlorphentermine Chlorphentermine->Dopamine Vesicle Disrupts Storage Chlorphentermine->DAT Uptake Dopamine Receptor Dopamine Receptor Extracellular DA->Dopamine Receptor Binding

Figure 2: Mechanism of Chlorphentermine as a Monoamine Releasing Agent.

Head-to-Head Comparison: Potency and Selectivity

A direct comparison of the inhibitory potency at the dopamine transporter highlights the significant differences between the two compounds.

CompoundPrimary Mechanism of ActionDopamine Transporter (DAT) IC50/KiPrimary Monoamine Target(s)Reference
Cocaine Dopamine Reuptake Inhibitor~100-500 nM (IC50)Dopamine[1]
2-(4-Chlorophenyl)-2-methylpropylamine HCl (Chlorphentermine) Monoamine Releasing AgentData not readily available; considered weakSerotonin, Norepinephrine[3][4]

Note: The IC50 and Ki values for cocaine can vary depending on the experimental conditions and assay used. The provided range is a general representation from the literature. Specific quantitative data for the dopamine reuptake inhibition of Chlorphentermine is scarce in publicly available literature, reflecting its primary classification as a releasing agent with a stronger affinity for other monoamine systems.

Experimental Methodologies for Assessing Dopamine Reuptake Inhibition

To quantitatively assess the effects of compounds like cocaine and Chlorphentermine on dopamine reuptake, several well-established in vitro and in vivo techniques are employed.

In Vitro: Radiometric Dopamine Reuptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Protocol:

  • Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine transporter (hDAT).

  • Plating: Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (cocaine or Chlorphentermine) or vehicle control.

  • Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) to each well.

  • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow for dopamine uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular radiolabeled dopamine.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC50 value.

start Start cell_culture Culture hDAT-expressing cells start->cell_culture plating Plate cells in 96-well plate cell_culture->plating pre_incubation Pre-incubate with test compound plating->pre_incubation add_radiolabel Add [³H]dopamine pre_incubation->add_radiolabel incubation Incubate at 37°C add_radiolabel->incubation termination Wash to terminate uptake incubation->termination lysis Lyse cells termination->lysis scintillation Scintillation counting lysis->scintillation analysis Calculate IC50 scintillation->analysis end End analysis->end

Figure 3: Workflow for In Vitro Dopamine Reuptake Assay.

In Vivo: Microdialysis

Microdialysis is a powerful in vivo technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized animal (e.g., a rat).

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration: Administer the test compound (cocaine or Chlorphentermine) via a systemic route (e.g., intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

  • Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of the compound on extracellular dopamine.

start Start surgery Implant microdialysis probe start->surgery recovery Animal recovery surgery->recovery perfusion Perfuse with aCSF recovery->perfusion baseline Collect baseline samples perfusion->baseline drug_admin Administer test compound baseline->drug_admin sample_collection Collect post-drug samples drug_admin->sample_collection analysis Analyze dopamine via HPLC-EC sample_collection->analysis data_analysis Calculate % change from baseline analysis->data_analysis end End data_analysis->end

Figure 4: Workflow for In Vivo Microdialysis Experiment.

Discussion and Conclusion

The comparison between 2-(4-Chlorophenyl)-2-methylpropylamine HCl (Chlorphentermine) and cocaine reveals a critical distinction in their primary pharmacological actions. Cocaine is a potent dopamine reuptake inhibitor, and this mechanism is central to its profound stimulant and addictive properties. In stark contrast, Chlorphentermine functions primarily as a monoamine releasing agent with a preference for serotonin and norepinephrine systems.

For researchers and drug development professionals, this distinction is paramount. While both compounds may produce stimulant effects, the underlying neurochemical basis is different. The weaker dopaminergic activity of Chlorphentermine likely contributes to its reported lower abuse potential compared to cocaine.[3] However, its prominent serotonergic activity is associated with significant adverse effects, such as pulmonary hypertension, which has limited its clinical use.[3]

This head-to-head analysis underscores the importance of a thorough mechanistic understanding of psychoactive compounds. Simple structural similarities do not always translate to comparable pharmacological profiles. The case of Chlorphentermine and cocaine illustrates how subtle changes in chemical structure can lead to profound differences in the primary mechanism of action, neurotransmitter selectivity, and overall therapeutic and safety profiles. Future research into novel dopamine reuptake inhibitors should prioritize not only potency at the DAT but also selectivity over other monoamine transporters and a comprehensive safety assessment to avoid the pitfalls associated with compounds like Chlorphentermine.

References

  • National Institute on Drug Abuse. (2023). Cocaine DrugFacts. Retrieved from [Link]

  • PubChem. (n.d.). Chlorphentermine. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular aspects of medicine, 42, 1-11.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology, 27(6), 479-496.

Sources

Validation

Assessing the off-target effects of 2-(4-Chlorophenyl)-2-methylpropylamine HCl

Publish Comparison Guide: Assessing the Off-Target Effects of Chlorphentermine HCl Executive Summary 2-(4-Chlorophenyl)-2-methylpropylamine HCl , commonly known as Chlorphentermine Hydrochloride , is a cationic amphiphil...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Off-Target Effects of Chlorphentermine HCl

Executive Summary

2-(4-Chlorophenyl)-2-methylpropylamine HCl , commonly known as Chlorphentermine Hydrochloride , is a cationic amphiphilic drug (CAD) historically developed as an anorectic. While withdrawn from clinical use due to safety concerns, it remains the industry gold standard positive control for validating in vitro assays designed to detect Drug-Induced Phospholipidosis (DIPL) .

This guide provides a technical assessment of Chlorphentermine’s off-target profile, specifically its mechanism of lysosomal trapping and phospholipase inhibition. It compares Chlorphentermine against other reference compounds (e.g., Amiodarone, Fenfluramine) to assist researchers in benchmarking new drug candidates.

Primary Off-Target Mechanism: Drug-Induced Phospholipidosis (DIPL)

Chlorphentermine is the prototypical inducer of phospholipidosis. Its chemical structure—a hydrophobic ring system with a hydrophilic amine side chain—allows it to permeate cell membranes but become trapped within the acidic environment of the lysosome (lysosomal trapping).

Mechanism of Action
  • Lysosomal Trapping: Chlorphentermine enters the lysosome via passive diffusion. The acidic pH (4.5–5.0) protonates the weak base amine, preventing efflux.

  • LPLA2 Inhibition: The accumulated drug interferes with Lysosomal Phospholipase A2 (LPLA2) , the enzyme responsible for catabolizing pulmonary surfactant phospholipids .

  • Lamellar Body Formation: The inhibition leads to the accumulation of substrates (Phosphatidylcholine, Phosphatidylinositol) and the formation of concentric lamellar bodies ("myeloid bodies"), the hallmark of DIPL.

Visualizing the Pathway

The following diagram illustrates the "Lysosomal Trapping & Inhibition" cascade validated by Chlorphentermine.

DIPL_Mechanism CP_Ext Chlorphentermine (Uncharged) Lysosome Lysosome (pH ~4.8) CP_Ext->Lysosome Passive Diffusion CP_Int Chlorphentermine-H+ (Trapped) Lysosome->CP_Int Protonation LPLA2 LPLA2 Enzyme (Active) CP_Int->LPLA2 Electrostatic Interference LPLA2_Inhib LPLA2 (Inhibited) LPLA2->LPLA2_Inhib Inhibition PL_Accum Phospholipid Accumulation LPLA2_Inhib->PL_Accum Substrate Buildup Lamellar Lamellar Body Formation PL_Accum->Lamellar Ultrastructural Change

Figure 1: Mechanism of Chlorphentermine-induced phospholipidosis via lysosomal trapping and LPLA2 inhibition.

Comparative Analysis: Chlorphentermine vs. Alternatives

When designing safety screens, selecting the correct reference compound is critical. Chlorphentermine is preferred for high-sensitivity validation because it induces DIPL at lower concentrations than Amiodarone in certain cell types (e.g., alveolar macrophages).

Table 1: Reference Compound Performance Profile
FeatureChlorphentermine HCl Amiodarone HCl Acetaminophen
Role in Assay Primary Positive Control (High Sensitivity)Positive Control (Clinical Correlation)Negative Control
DIPL Mechanism Strong LPLA2 Inhibition + TrappingPhospholipid Binding + TrappingNone
Primary Target Organ Lung (Alveolar Macrophages)Lung, Liver, CorneaLiver (Toxicity via CYP)
Accumulation Ratio >100x (Lysosome/Cytosol)>50x (Lysosome/Cytosol)~1x (No accumulation)
LPLA2 Inhibition High Potency (Class I Inducer)Moderate Potency (IC50 ~7-15 µM) No Inhibition
Key Biomarker Di-22:6-BMP (Lysobisphosphatidic acid)Di-22:6-BMPNone

Expert Insight: While Amiodarone is clinically relevant, Chlorphentermine is often the superior in vitro tool for validating the sensitivity of High Content Screening (HCS) platforms because it produces a cleaner, more robust formation of lamellar bodies without the rapid cytotoxicity sometimes seen with high-dose Amiodarone.

Secondary Off-Target Effect: 5-HT2B Receptor Agonism

Researchers must also be aware of the serotonergic profile of Chlorphentermine. Like its structural analog Fenfluramine, Chlorphentermine exhibits affinity for the 5-HT2B receptor . Agonism at this receptor is the established cause of drug-induced valvular heart disease (VHD).

  • Risk Profile: Chlorphentermine < Fenfluramine (Fen-Phen).

  • Relevance: Use Chlorphentermine to assess "moderate" 5-HT2B liability, whereas Fenfluramine serves as the "high" liability control.

Experimental Protocol: High Content Screening (HCS) for Phospholipidosis

This protocol uses Chlorphentermine HCl to validate a fluorescent imaging assay. This system is self-validating: if Chlorphentermine does not induce a >2-fold increase in fluorescence, the assay sensitivity is insufficient.

Materials:

  • Cell Line: HepG2 (Liver) or U937 (Macrophage).

  • Reagent: HCS LipidTOX™ Red or Nile Red.

  • Control: Chlorphentermine HCl (dissolved in DMSO).

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (10,000 cells/well). Incubate 24h.

  • Treatment:

    • Treat cells with Chlorphentermine HCl (Dose response: 1 µM – 50 µM).

    • Include Vehicle Control (0.1% DMSO).

    • Incubate for 24 to 48 hours . (DIPL is a slow accumulation process).

  • Staining:

    • Remove media.

    • Add LipidTOX™ Red Phospholipidosis Detection Reagent (1:1000 in complete media).

    • Incubate 30 mins at 37°C.

  • Fixation (Optional): Fix with 4% Paraformaldehyde if not imaging live.

  • Imaging: Acquire images using an HCS imager (Ex/Em: 580/600 nm).

  • Analysis: Quantify "Spot Intensity per Cell" or "Granularity."

Visualizing the Screening Workflow

HCS_Protocol Start Cell Seeding (HepG2 / U937) Treat Drug Treatment (24-48h) Start->Treat Branch Experimental Groups Treat->Branch PosCtrl Positive Control: Chlorphentermine (10 µM) Branch->PosCtrl NegCtrl Negative Control: Acetaminophen Branch->NegCtrl Stain Stain: LipidTOX Red (Accumulates in Lamellar Bodies) PosCtrl->Stain NegCtrl->Stain Image HCS Imaging (Quantify Granularity) Stain->Image

Figure 2: High Content Screening workflow for validating DIPL using Chlorphentermine.

References

  • Shayman, J. A., & Tesmer, J. J. (2021). Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis.[1][2] Journal of Lipid Research, 62. Link

  • Muehlbacher, V., et al. (2012). Identification of Drugs Inducing Phospholipidosis by Novel in vitro Data.[1][2][3][4] ChemMedChem, 7(3). Link

  • Funk, R. S., & Krise, J. P. (2012).[5] Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes.[5] Molecular Pharmaceutics. Link

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for 2-(4-Chlorophenyl)-2-methylpropylamine HCl

[1] Executive Summary & Substance Identification 2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (also known as Chlorphentermine HCl ) is a chlorinated phenethylamine derivative with anorectic and psychotropic prope...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Substance Identification

2-(4-Chlorophenyl)-2-methylpropylamine Hydrochloride (also known as Chlorphentermine HCl ) is a chlorinated phenethylamine derivative with anorectic and psychotropic properties.[1] In a research setting, it presents a dual hazard profile: chemical irritation typical of amine salts and systemic pharmacological toxicity (CNS stimulation) upon exposure.[1]

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for researchers handling this compound in drug discovery or analytical workflows.

Substance Profile
ParameterDetail
Common Name Chlorphentermine HCl
CAS Number 151-06-4 (Free base), 1002557-04-1 (HCl salt variant)
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO
Primary Risk Inhalation of fine dust; Mucosal absorption

Hazard Characterization (Risk Assessment)

Before selecting PPE, we must define the specific risks.[1] This compound acts as a sympathomimetic agent.[1]

GHS ClassificationHazard StatementOperational Implication
Acute Tox. 4 (Oral) H302: Harmful if swallowedAvoid hand-to-mouth contact; strict hygiene required.[1][2]
Skin Irrit. 2 H315: Causes skin irritationCorrosive potential to damp skin (sweat).[1]
Eye Irrit. 2A H319: Causes serious eye irritationHigh Risk: Fine powder can bypass loose safety glasses.[1]
STOT SE 3 H335: Respiratory irritationCritical: Inhalation triggers rapid systemic absorption.[1]

Senior Scientist Insight: The "HCl" salt form increases the compound's polarity and water solubility.[1] While this reduces volatility, it increases the risk of rapid absorption through mucous membranes (eyes, nose) if the powder becomes airborne.[1] Static electricity is your enemy here; HCl salts are prone to "flying" during weighing.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] Use this matrix to select gear based on the operation.

Table 1: PPE Specifications
ComponentRoutine Handling (In Fume Hood)High-Risk (Spill Cleanup / Outside Hood)Technical Rationale
Hand Protection Nitrile (4 mil minimum) Single pair acceptable if no solvent involved.[1][3]Double Nitrile (Outer 5 mil, Inner 4 mil) Change outer glove immediately upon splash.Nitrile offers excellent resistance to amine salts.[1] Double gloving prevents micro-perforation exposure.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3)Chemical Splash Goggles + Face Shield Safety glasses are insufficient for fine powders that can drift around lenses.[1]
Respiratory Not Required (if hood is active)P100 Half-Face Respirator N95 is the minimum, but P100 provides 99.97% filtration efficiency against toxic particulates.[1]
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Coverall (Disposable)Prevents powder accumulation on street clothes, which can track contamination home.

Engineering Controls & Operational Protocol

The Primary Barrier: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at 80–100 fpm face velocity .[1]

Step-by-Step Handling Workflow
Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the hood.[1] Amine HCl salts are hygroscopic and static-prone.[1]

  • Surface Prep: Line the work area with an absorbent, plastic-backed bench pad to capture minor spills.[1]

Phase 2: Weighing (Critical Step)[1]
  • Don PPE: Put on nitrile gloves and goggles before opening the container.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Taring: Tare the vial with the cap on if possible, or use a weighing boat.

  • Technique: If the powder is clumping, do not crush it vigorously in the open; this generates aerosol.[1]

Phase 3: Solubilization[1]
  • Solvent Addition: Add the solvent (e.g., Methanol, Water) to the powder, not the reverse.[1] This suppresses dust generation.[1][4]

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

Visualized Safety & Logistics Workflow

The following diagram illustrates the decision-making process for handling this compound, ensuring a closed-loop safety system.

G Start START: Risk Assessment (Chlorphentermine HCl) CheckState Is the compound in Solid/Powder Form? Start->CheckState HoodCheck Verify Fume Hood (Face Velocity > 80 fpm) CheckState->HoodCheck Yes SpillEvent Spill or Outside Hood? CheckState->SpillEvent No (Liquid/Spill) StaticControl Apply Anti-Static Measures (Ionizer/Gun) HoodCheck->StaticControl PPE_Routine Don Routine PPE: Nitrile Gloves + Goggles StaticControl->PPE_Routine Weighing Weighing Protocol: Avoid Aerosolization PPE_Routine->Weighing PPE_Emerg Don Emergency PPE: P100 Resp + Double Gloves SpillEvent->PPE_Emerg Yes WasteSeg Waste Segregation: Halogenated Organic PPE_Emerg->WasteSeg Solubilization Solubilization: Add Solvent to Powder Weighing->Solubilization Solubilization->WasteSeg Disposal Disposal: Incineration Service WasteSeg->Disposal

Figure 1: Operational logic flow for handling Chlorphentermine HCl, prioritizing containment and static control.[1]

Emergency Response & Disposal

Accidental Exposure[1][5]
  • Inhalation: Move immediately to fresh air. The HCl salt can cause immediate burning in the nasal passage.[1] Seek medical attention if wheezing occurs.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[1] Do not use alcohol-based cleaners on skin (increases absorption).[1]

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.

Disposal Protocol

Do not dispose of down the drain. This compound is halogenated and bioactive.[1][5]

  • Waste Stream: Classify as "Halogenated Organic Waste" (due to the Chlorine atom).[1]

  • Container: Collect in high-density polyethylene (HDPE) or glass carboys.

  • Labeling: Clearly label as "Contains Chlorphentermine HCl - Toxic/Irritant."[1]

  • Destruction: The preferred method is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12397, Chlorphentermine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistant Gloves.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(4-chlorophenyl)-2-methylpropylamine hydrochloride.[1] Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-methylpropylamine HCl
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